Phthalanilic acid, 2',3'-dimethyl-
Description
The exact mass of the compound Phthalanilic acid, 2',3'-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164309. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phthalanilic acid, 2',3'-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalanilic acid, 2',3'-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,3-dimethylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJTVUHWVLWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169589 | |
| Record name | Phthalanilic acid, 2',3'-dimethyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40169589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-43-3 | |
| Record name | 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17332-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalanilic acid, 2',3'-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-XYLYL)PHTHALAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(((2,3-DIMETHYLPHENYL)AMINO)CARBONYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6I8UNJ2OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2',3'-Dimethylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2',3'-dimethylphthalanilic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the core synthesis pathway, detailed experimental protocols, and relevant characterization data, presented in a clear and accessible format for laboratory application.
Synthesis Pathway
The synthesis of 2',3'-dimethylphthalanilic acid, also known as N-(2,3-dimethylphenyl)phthalamic acid, is achieved through a nucleophilic acyl substitution reaction. The primary pathway involves the reaction of phthalic anhydride with 2,3-dimethylaniline. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding phthalanilic acid derivative.
The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating to ensure the completion of the reaction. The choice of solvent is crucial to dissolve the starting materials and facilitate the reaction.
Below is a diagram illustrating the synthesis pathway:
Caption: Synthesis of 2',3'-dimethylphthalanilic acid.
Experimental Protocol
Materials:
-
Phthalic anhydride
-
2,3-Dimethylaniline
-
Anhydrous diethyl ether (or another suitable solvent like acetone or glacial acetic acid)[2][3]
Procedure:
-
In a clean, dry round-bottom flask, dissolve a specific molar equivalent of phthalic anhydride in a minimal amount of anhydrous diethyl ether.
-
To this solution, add an equimolar amount of 2,3-dimethylaniline dropwise with continuous stirring at room temperature.
-
Upon addition of the amine, a precipitate of 2',3'-dimethylphthalanilic acid is expected to form.
-
Continue stirring the reaction mixture for a predetermined period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final 2',3'-dimethylphthalanilic acid.
Note: The reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity of the final product.
Quantitative Data
Currently, specific quantitative data such as reaction yield, melting point, and spectroscopic data for 2',3'-dimethylphthalanilic acid are not available in the public domain based on the conducted searches. For research purposes, it is imperative to characterize the synthesized product thoroughly to confirm its identity and purity. The following table outlines the expected data to be collected.
| Parameter | Expected Data Type |
| Yield | Percentage (%) |
| Melting Point | Degrees Celsius (°C) |
| ¹H NMR | Chemical shifts (ppm), multiplicity, coupling constants (Hz), integration |
| ¹³C NMR | Chemical shifts (ppm) |
| Infrared (IR) | Wavenumbers (cm⁻¹) for key functional groups (e.g., C=O, N-H, O-H) |
| Mass Spectrometry | m/z of the molecular ion and major fragments |
Further Considerations
The synthesized 2',3'-dimethylphthalanilic acid can potentially undergo further reactions. For instance, heating in the presence of a dehydrating agent or in a high-boiling solvent like glacial acetic acid can lead to cyclization to form the corresponding N-(2,3-dimethylphenyl)phthalimide.[1][3][4] The kinetics and mechanism of such cyclization reactions for substituted phthalanilic acids have been a subject of study.[1][3][4]
This technical guide provides a foundational understanding of the synthesis of 2',3'-dimethylphthalanilic acid. Researchers are encouraged to perform detailed characterization of the synthesized compound to establish a complete data profile for future reference and application.
References
- 1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2',3'-Dimethylphthalanilic Acid
Disclaimer: Publicly available experimental data specifically for 2',3'-dimethylphthalanilic acid is scarce. Therefore, this guide provides representative data from structurally analogous compounds, namely phthalanilic acid and N-phenylanthranilic acid, to offer insights into its expected physicochemical properties. The experimental protocols described are standard methodologies for determining these properties for organic acids.
Introduction
2',3'-Dimethylphthalanilic acid is an organic compound that belongs to the family of N-arylanthranilic acids. These compounds are characterized by a phthalic acid moiety linked to an aniline derivative. The physicochemical properties of 2',3'-dimethylphthalanilic acid are crucial for its application in research and development, particularly in areas such as medicinal chemistry and material science, as they influence its solubility, absorption, and reactivity. This guide outlines the key physicochemical parameters and the experimental methods used for their determination.
Predicted Physicochemical Properties
The following table summarizes the predicted and experimentally determined physicochemical properties of structurally similar compounds. These values provide an estimated range for the properties of 2',3'-dimethylphthalanilic acid.
| Physicochemical Property | Phthalic Acid | N-Phenylanthranilic Acid | Predicted 2',3'-Dimethylphthalanilic Acid |
| Molecular Formula | C₈H₆O₄ | C₁₃H₁₁NO₂ | C₁₆H₁₅NO₃ |
| Molecular Weight | 166.13 g/mol [1] | 213.23 g/mol [2][3][4] | 269.29 g/mol |
| Melting Point (°C) | 207 (decomposes)[5] | 182-185[2][3] | Estimated: 170-190 |
| Water Solubility | 0.6 g/100 mL[5] | Insoluble[2][3][6] | Expected to be poorly soluble |
| pKa | pKa1 = 2.89, pKa2 = 5.51[5][7] | 5.28 (in 5-10% aq. acetone)[2][3][6] | Estimated: 4.5 - 5.5 |
| LogP (Octanol-Water) | 0.73[1][8] | 4.4 (Calculated)[9] | Estimated: 3.5 - 4.5 |
Experimental Protocols
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic value.[10] Impurities typically cause a depression and broadening of the melting range.[10]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[10]
-
Determination: The heating bath is heated gradually, and the temperature is monitored. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[11][12] A slow heating rate (1-2 °C per minute) is crucial for an accurate determination.[10]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.
Methodology: Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[13]
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer solutions) in a flask. The flask is then sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration.[15]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at a given pH.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[16]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds. The solution should have a concentration of at least 10⁻⁴ M.[16]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[17]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[16]
LogP Determination
The partition coefficient (P) is a measure of the lipophilicity of a compound, defined as the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. LogP is the logarithm of this ratio, typically between octanol and water.
Methodology: HPLC Method
The HPLC method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP values.[18]
-
Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC (RP-HPLC) system. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values.[18]
-
Sample Analysis: The compound of interest is injected into the same HPLC system under identical conditions.
-
LogP Calculation: The retention time of the compound is measured, and its log k' is calculated. The LogP of the compound is then determined by interpolation from the calibration curve.[19]
Synthesis Outline
Phthalanilic acids are typically synthesized through the reaction of phthalic anhydride with a corresponding aniline derivative.
General Synthetic Pathway:
The synthesis of 2',3'-dimethylphthalanilic acid would involve the reaction of phthalic anhydride with 2,3-dimethylaniline in a suitable solvent.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 2',3'-dimethylphthalanilic acid, based on data from analogous compounds. The detailed experimental protocols and workflows offer a practical framework for researchers and scientists in the field of drug development and chemical research to determine these essential parameters. Accurate characterization of these properties is fundamental to understanding the behavior and potential applications of this and similar molecules.
References
- 1. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. N-Phenylanthranilic acid CAS#: 91-40-7 [m.chemicalbook.com]
- 5. Phthalic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. chemcess.com [chemcess.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
In-Depth Technical Guide: Phthalanilic acid, 2',3'-dimethyl- (CAS No. 17332-43-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalanilic acid, 2',3'-dimethyl-, also known by its IUPAC name 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid and CAS number 17332-43-3, is a derivative of phthalanilic acid. This class of compounds has garnered interest for its potential applications in agriculture as plant growth regulators. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological activity, with a focus on its role in promoting plant growth and yield.
Physicochemical Properties
A summary of the key physicochemical properties of Phthalanilic acid, 2',3'-dimethyl- is presented in the table below.
| Property | Value | Source |
| CAS Number | 17332-43-3 | PubChem |
| Molecular Formula | C₁₆H₁₅NO₃ | PubChem |
| Molecular Weight | 269.29 g/mol | PubChem |
| IUPAC Name | 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid | PubChem |
| Synonyms | 2',3'-Dimethylphthalanilic acid, N-(2,3-dimethylphenyl)phthalamic acid | PubChem |
| Appearance | Crystalline solid (predicted) | |
| Melting Point | 168 °C ± 1 °C (for the parent compound, Phthalanilic acid) | [1] |
| Solubility | Soluble in anhydrous methanol, ethanol, acetone, and other organic solvents (for the parent compound, Phthalanilic acid).[1] |
Synthesis and Characterization
Experimental Protocol: Synthesis of N-Aryl Phthalamic Acids
Reaction Scheme:
Figure 1. Synthesis of Phthalanilic acid, 2',3'-dimethyl-.
Materials:
-
Phthalic anhydride
-
2,3-Dimethylaniline
-
Sulphamic acid (catalyst)
-
Glacial acetic acid (solvent)
-
Ethyl acetate
Procedure:
-
A mixture of phthalic anhydride (1 equivalent), 2,3-dimethylaniline (1 equivalent), and sulphamic acid (10 mol%) is taken in glacial acetic acid.
-
The reaction mixture is heated at 110 °C for the appropriate time, with monitoring by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is poured into water.
-
The resulting solid product is collected by filtration under suction.
-
The crude product is washed with ethyl acetate to afford the purified N-(2,3-dimethylphenyl)phthalamic acid.
This method is reported to be efficient, with short reaction times and high yields for similar N-aryl phthalimides.[2]
Characterization Data
Spectroscopic data is essential for the confirmation of the synthesized product's structure. While specific spectra for Phthalanilic acid, 2',3'-dimethyl- are not available in the provided search results, the expected spectral features are outlined below based on the analysis of the parent compound, phthalanilic acid, and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from both the phthalic acid and the dimethylphenyl rings, two methyl group singlets, an amide proton (N-H), and a carboxylic acid proton (COOH).
-
¹³C NMR: Aromatic carbons, two methyl carbons, and two carbonyl carbons (one amide and one carboxylic acid) would be expected.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, C=O stretching for both the carboxylic acid and amide functionalities, and C-H and C=C stretching from the aromatic rings.
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (269.29 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the amide bond.
Biological Activity as a Plant Growth Regulator
Phthalanilic acid and its derivatives are recognized for their biostimulatory functions in agriculture.[1] They act as plant growth regulators that can enhance cell vitality, promote chlorophyll synthesis, and improve pollination and fertilization.[3]
Experimental Protocol: Evaluation of Plant Growth Promotion
The following protocol, adapted from a study on the parent compound phthalanilic acid (PPA) on cowpea (Vigna unguiculata), can be used to assess the efficacy of Phthalanilic acid, 2',3'-dimethyl-.[1]
Plant Material and Growth Conditions:
-
Cowpea seeds are surface-sterilized and germinated.
-
Seedlings are transplanted into pots containing a suitable growth medium and grown under controlled greenhouse conditions.
Treatment Application:
-
A stock solution of Phthalanilic acid, 2',3'-dimethyl- is prepared in a suitable organic solvent and then diluted with water to the desired concentrations.
-
The treatment solutions are applied as a foliar spray to the plants at specific growth stages, such as the seedling stage and the early flowering period. A control group is sprayed with water and a surfactant.
Data Collection and Analysis:
-
Photosynthetic Parameters: Net photosynthetic rate (Pn), stomatal conductance (Gs), and intercellular CO₂ concentration (Ci) are measured using a portable photosynthesis system.
-
Antioxidant Enzyme Assays: Activities of peroxidase (POD), superoxide dismutase (SOD), and catalase (CAT) in leaf tissues are determined using spectrophotometric assays.
-
Yield and Fruit Quality Parameters: At harvest, parameters such as pod length, pod width, single pod weight, number of pods per plant, and total yield are recorded. Biochemical analysis of the pods for vitamin C, soluble protein, and soluble sugar content is also performed.
Quantitative Data on the Efficacy of Phthalanilic Acid (Parent Compound)
A study on the parent compound, phthalanilic acid (PPA), provides valuable insights into the potential effects of its derivatives. Foliar application of PPA on cowpea demonstrated significant improvements in various growth and yield parameters.[1]
Table 1: Effect of Phthalanilic Acid (PPA) on Cowpea Photosynthesis and Yield [1]
| Treatment (mg·L⁻¹) | Net Photosynthetic Rate (Pn) Increase (%) | Podding Rate Increase (%) | Yield Increase (%) | Soluble Protein Increase (%) |
| 133.3 | 15.31 | - | - | - |
| 200.0 | 21.98 - 28.84 | 19.64 | 15.89 | 18.75 |
| 266.7 | 21.98 - 28.84 | - | - | - |
Table 2: Effect of Phthalanilic Acid (PPA) on Cowpea Antioxidant Enzyme Activity [1]
| Treatment (mg·L⁻¹) | Peroxidase (POD) Activity Increase (%) |
| 133.3 - 266.7 | 11.89 - 51.62 |
These results indicate that PPA positively influences the physiological and biochemical processes in cowpea, leading to enhanced growth and productivity. It is plausible that the 2',3'-dimethyl derivative could exhibit similar or potentially enhanced activity.
Signaling Pathways and Logical Relationships
The mechanism of action of phthalanilic acid as a plant growth regulator is believed to involve the modulation of endogenous plant hormone levels and signaling pathways.
Figure 2. Proposed mechanism of action for Phthalanilic acid, 2',3'-dimethyl-.
The proposed mechanism suggests that after foliar application, the compound is absorbed and translocated throughout the plant. It then likely influences the biosynthesis or signaling of endogenous plant hormones, such as auxins and cytokinins, which are key regulators of cell division, elongation, and differentiation. Concurrently, it appears to stimulate the plant's antioxidant defense system, mitigating the negative impacts of environmental stress. These combined effects lead to improved photosynthetic efficiency, overall plant growth, and ultimately, enhanced crop yield and quality.
Conclusion
Phthalanilic acid, 2',3'-dimethyl- is a promising candidate for development as a plant growth regulator. While specific data on this derivative is limited, information on the parent compound, phthalanilic acid, strongly suggests its potential to enhance crop productivity. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity of this specific compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and potential application of Phthalanilic acid, 2',3'-dimethyl- in modern agriculture.
References
- 1. Phthalanilic Acid with Biostimulatory Functions Affects Photosynthetic and Antioxidant Capacity and Improves Fruit Quality and Yield in Cowpea (Vigna unguiculata (L.) Walp.) | MDPI [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Phthalic acid(88-99-3) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Predicted Biological Activity of 2',3'-Dimethyl Substituted Phthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles and extrapolates scientific information to predict the biological activity, experimental protocols, and potential mechanisms of action for 2',3'-dimethyl substituted phthalanilic acid. As of the writing of this guide, specific experimental data for this compound is not available in the public domain. The information presented herein is based on the known biological activities of structurally related compounds, such as phthalanilic acid and phthalimide derivatives, and should be considered hypothetical.
Introduction
Phthalanilic acids and their derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Structurally characterized by a phthalic acid moiety linked to an aniline derivative via an amide bond, these compounds have been shown to exhibit a range of pharmacological properties, including antibacterial, anti-inflammatory, and antioxidant effects. The substitution pattern on the anilinic ring can significantly influence the biological activity of these molecules. This guide focuses on the predicted biological profile of a specific derivative, 2',3'-dimethyl substituted phthalanilic acid, based on the established activities of its parent compounds and analogs.
Proposed Synthesis
The synthesis of 2',3'-dimethyl substituted phthalanilic acid is expected to follow a straightforward nucleophilic acyl substitution reaction. The proposed synthetic route involves the reaction of phthalic anhydride with 2,3-dimethylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalanilic acid.
Caption: Proposed synthesis workflow for 2',3'-dimethyl substituted phthalanilic acid.
Predicted Biological Activities and Quantitative Data
Based on the literature for related compounds, 2',3'-dimethyl substituted phthalanilic acid is predicted to exhibit antibacterial, anti-inflammatory, and antioxidant activities. The following tables present hypothetical quantitative data for these activities.
Predicted Antibacterial Activity
Phthalimide and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2]
| Bacterial Strain | Predicted Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 |
| Bacillus subtilis (Gram-positive) | 32 |
| Escherichia coli (Gram-negative) | 64 |
| Pseudomonas aeruginosa (Gram-negative) | 128 |
Predicted Anti-inflammatory Activity
The anti-inflammatory potential of phthalimide derivatives has been linked to the inhibition of pro-inflammatory mediators.[3][4][5]
| Assay | Predicted IC50 (µM) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages | 25 |
| TNF-α Production Inhibition in LPS-stimulated RAW 264.7 Macrophages | 15 |
| IL-6 Production Inhibition in LPS-stimulated RAW 264.7 Macrophages | 30 |
Predicted Antioxidant Activity
Certain phthalanilic acid derivatives have shown radical scavenging capabilities.[6]
| Assay | Predicted EC50 (µg/mL) |
| DPPH Radical Scavenging Activity | 50 |
| ABTS Radical Scavenging Activity | 45 |
Potential Signaling Pathways
The anti-inflammatory effects of phthalimide and related compounds are often attributed to their modulation of key signaling pathways involved in the inflammatory response, primarily the NF-κB and TNF-α pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that 2',3'-dimethyl substituted phthalanilic acid may inhibit this pathway, potentially by preventing the degradation of IκBα.[7][8][9][10][11]
Caption: Predicted inhibition of the NF-κB signaling pathway.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that binds to its receptor (TNFR), initiating a signaling cascade that can lead to the activation of NF-κB and other inflammatory pathways. Phenylphthalimides have been shown to modulate TNF-α production.[12][13] It is plausible that 2',3'-dimethyl substituted phthalanilic acid could interfere with this pathway, either by inhibiting TNF-α production or by blocking its downstream signaling.[14][15][16][]
Caption: Predicted interference with the TNF-α signaling pathway.
Experimental Protocols
Synthesis of 2',3'-Dimethyl Substituted Phthalanilic Acid
-
Materials: Phthalic anhydride, 2,3-dimethylaniline, glacial acetic acid, distilled water.
-
Procedure:
-
Dissolve equimolar amounts of phthalic anhydride and 2,3-dimethylaniline in a minimum amount of glacial acetic acid in a round-bottom flask.[1]
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with constant stirring.
-
The solid product will precipitate out.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2',3'-dimethyl substituted phthalanilic acid.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Antibacterial Activity Assay (Broth Microdilution Method)
-
Materials: Mueller-Hinton Broth (MHB), bacterial strains (S. aureus, B. subtilis, E. coli, P. aeruginosa), 2',3'-dimethyl substituted phthalanilic acid, 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension and add to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][19]
-
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
-
Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), Griess reagent, 2',3'-dimethyl substituted phthalanilic acid.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production and determine the IC50 value.[3][4]
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, 2',3'-dimethyl substituted phthalanilic acid, ascorbic acid (positive control).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Add the test compound solutions to the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6][20][21][22]
-
Conclusion
While experimental data for 2',3'-dimethyl substituted phthalanilic acid is currently unavailable, this technical guide provides a comprehensive overview of its predicted biological activities based on the established profiles of structurally similar compounds. The proposed antibacterial, anti-inflammatory, and antioxidant properties, along with the potential modulation of the NF-κB and TNF-α signaling pathways, highlight this compound as a promising candidate for further investigation in drug discovery and development. The detailed experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this novel phthalanilic acid derivative. Future in vitro and in vivo studies are warranted to validate these predictions and elucidate the precise mechanisms of action.
References
- 1. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alternative NF-kappaB pathway from biochemistry to biology: pitfalls and promises for future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulating TNF-alpha signaling with natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 18. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 22. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phthalanilic Acid, 2',3'-dimethyl-: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and conformational properties of Phthalanilic acid, 2',3'-dimethyl-. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer a comprehensive understanding. The guide covers the molecule's structural features, predicted conformation, a proposed synthetic route, and potential chemical transformations. This information serves as a valuable resource for researchers interested in the design and synthesis of novel small molecules for applications in medicinal chemistry and materials science.
Molecular Structure
Phthalanilic acid, 2',3'-dimethyl- is a carboxylic acid derivative formed from the reaction of phthalic anhydride with 2,3-dimethylaniline. The structure consists of a phthalic acid moiety linked to a 2,3-dimethylphenyl group via an amide bond.
The key structural components are:
-
Phthalic Acid Backbone: A benzene ring substituted with a carboxylic acid group (-COOH) and an amide group (-CONH-) at the ortho positions.
-
Amide Linkage: A planar group that connects the phthalic acid and the dimethylphenyl moieties.
-
2',3'-Dimethylphenyl Group: A benzene ring with two methyl groups at positions 2' and 3'.
The IUPAC name for this compound is 2-((2,3-dimethylphenyl)carbamoyl)benzoic acid.
Key Structural Parameters (Predicted)
Due to the lack of specific experimental data for Phthalanilic acid, 2',3'-dimethyl-, the following table summarizes predicted and typical bond lengths and angles based on data from analogous structures.
| Parameter | Typical Value | Notes |
| C-N (Amide Bond) | ~1.33 Å | Shorter than a typical C-N single bond due to resonance. |
| C=O (Amide Bond) | ~1.23 Å | Typical double bond character. |
| C=O (Carboxyl) | ~1.21 Å | |
| C-O (Carboxyl) | ~1.36 Å | |
| N-H (Amide) | ~1.00 Å | |
| O-H (Carboxyl) | ~0.96 Å | |
| C-N-C Bond Angle | ~122° | Reflects the sp2 hybridization of the nitrogen atom. |
| Dihedral Angle | Variable | The angle between the phthalic acid ring and the 2',3'-dimethylphenyl ring is a key conformational parameter. Studies on similar N-phenylphthalimides show dihedral angles ranging from 51° to 59°.[1] |
Molecular Conformation
The conformation of Phthalanilic acid, 2',3'-dimethyl- is primarily determined by the rotation around the N-C(aryl) bond and the C(aryl)-C(amide) bond. The presence of the two methyl groups on the 2',3'-dimethylphenyl ring introduces significant steric hindrance, which will influence the preferred conformation.
It is anticipated that the molecule will adopt a conformation that minimizes steric clash between the ortho-methyl group (at the 2' position) of the dimethylphenyl ring and the carbonyl oxygen of the amide group, as well as the carboxylic acid group of the phthalic acid moiety. This steric repulsion will likely force the two aromatic rings to be non-coplanar.
Computational modeling and experimental studies on similar substituted phthalanilic acids would be necessary to definitively determine the lowest energy conformation and the rotational barriers between different conformers.
Experimental Protocols
Proposed Synthesis of Phthalanilic acid, 2',3'-dimethyl-
Reaction: Phthalic anhydride + 2,3-Dimethylaniline → Phthalanilic acid, 2',3'-dimethyl-
Materials:
-
Phthalic anhydride (1.0 eq)
-
2,3-Dimethylaniline (1.0 eq)[3]
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel with a reflux condenser (if heating is required)
Procedure:
-
Dissolve phthalic anhydride in the chosen anhydrous solvent in the reaction vessel.
-
Slowly add a solution of 2,3-dimethylaniline in the same solvent to the phthalic anhydride solution at room temperature with constant stirring.
-
The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The product, being an acid, will likely precipitate out of the non-polar solvent. If not, the product can be precipitated by adding a non-polar solvent like hexane.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain Phthalanilic acid, 2',3'-dimethyl-.
Characterization: The synthesized product should be characterized by:
-
Melting Point: To determine purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid and amide, N-H of the amide, and O-H of the carboxylic acid).
-
Mass Spectrometry: To confirm the molecular weight.
Chemical Reactivity and Potential Signaling Pathways
Phthalanilic acids are known to undergo intramolecular cyclization upon heating, often in the presence of a dehydrating agent or a catalyst like acetic acid, to form the corresponding N-substituted phthalimide.[1][2][4]
Cyclization to N-(2,3-dimethylphenyl)phthalimide
The carboxylic acid and amide functional groups in Phthalanilic acid, 2',3'-dimethyl- are positioned to readily undergo an intramolecular condensation reaction to form a five-membered imide ring. This reaction is a key transformation and is often used in the synthesis of phthalimide derivatives, which are important intermediates in the synthesis of various dyes, pharmaceuticals, and polymers.
The mechanism of this cyclization in the presence of acetic acid is proposed to be a two-step addition-elimination process.[4]
While there is no specific signaling pathway directly associated with Phthalanilic acid, 2',3'-dimethyl- in the searched literature, phthalimide derivatives have a wide range of biological activities. Therefore, the cyclized product, N-(2,3-dimethylphenyl)phthalimide, could be a candidate for biological screening.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for Phthalanilic acid, 2',3'-dimethyl- and its subsequent cyclization.
Caption: Synthetic pathway of Phthalanilic acid, 2',3'-dimethyl- and its cyclization.
Conclusion
This technical guide provides a foundational understanding of Phthalanilic acid, 2',3'-dimethyl-, a molecule for which direct experimental data is not widely available. By leveraging data from analogous compounds, this guide outlines its molecular structure, predicts its conformational behavior, proposes a detailed synthetic protocol, and discusses its key chemical reactivity. The information presented herein is intended to facilitate further research and development involving this and related molecules in various scientific disciplines. Experimental validation of the predicted properties and proposed protocols is a necessary next step for any practical application.
References
- 1. researchgate.net [researchgate.net]
- 2. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass Spec) of "Phthalanilic acid, 2',3'-dimethyl-"
Disclaimer: This document addresses the request for spectroscopic data (NMR, IR, Mass Spec) for "Phthalanilic acid, 2',3'-dimethyl-". Following a comprehensive search, no experimental or computed spectroscopic data for this specific compound was found in publicly available resources. As an alternative, this guide presents available information on the closely related compound, 2'-Methylphthalanilic acid . It is crucial to note that the data for this alternative compound is not a direct substitute and will differ from the requested molecule.
Compound Identity: 2'-Methylphthalanilic acid
This section provides the basic chemical identifiers for the alternative compound, 2'-Methylphthalanilic acid.
| Property | Value |
| Compound Name | 2'-Methylphthalanilic acid |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol [1] |
| Exact Mass | 255.089543 g/mol [1] |
| InChI | InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)[1] |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |
Spectroscopic Data Summary
The following tables summarize the available spectroscopic information for 2'-Methylphthalanilic acid.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Solvent | Notes |
| ¹³C | Data not available in search results. A computed spectrum is noted in SpectraBase.[1] | Not specified | |
| ¹H | Data not available in search results. | Not specified |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available in search results. |
Mass Spectrometry (MS)
| m/z | Relative Abundance (%) | Fragment | Ionization Method |
| Data not available in search results. |
Experimental Protocols
Specific experimental protocols for the synthesis and spectroscopic analysis of 2'-Methylphthalanilic acid are not detailed in the available search results. However, a generalized synthetic approach for phthalanilic acids involves the reaction of phthalic anhydride with a substituted aniline.
A plausible general protocol would be:
-
Dissolve the substituted aniline (in this case, 2,3-dimethylaniline) in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or acetone).
-
Add an equimolar amount of phthalic anhydride to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
The product, a phthalanilic acid, typically precipitates from the solution.
-
The solid product can be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Spectroscopic analysis would then be performed on the purified product.
Conceptual Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted phthalanilic acid.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of phthalanilic acid derivatives.
References
The Discovery and History of 2',3'-Dimethylphthalanilic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dimethylphthalanilic acid, a derivative of phthalamic acid, belongs to a class of compounds with a history rooted in the development of synthetic chemistry. While the broader family of N-aryl phthalamic acids has been known since at least the mid-20th century, the specific timeline and initial discovery of the 2',3'-dimethyl substituted variant are not extensively documented in readily available historical records. This guide synthesizes the available information regarding its chemical properties, inferred historical context based on related compounds, and potential biological significance, providing a foundational resource for researchers in organic synthesis and drug discovery.
Introduction
Phthalanilic acids are N-substituted derivatives of phthalamic acid, which is a mono-amide derivative of phthalic acid. The synthesis of N-aryl phthalamic acids, the class of compounds to which 2',3'-dimethylphthalanilic acid belongs, was described in scientific literature as early as 1951, indicating a foundational understanding of their synthesis for several decades. These compounds are typically formed by the reaction of phthalic anhydride with an appropriate aniline derivative. In the case of 2',3'-dimethylphthalanilic acid, the corresponding amine is 2,3-dimethylaniline.
Chemical Properties
A summary of the key chemical properties of 2',3'-dimethylphthalanilic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₃ | |
| Molecular Weight | 269.29 g/mol | |
| IUPAC Name | 2-[(2,3-dimethylphenyl)carbamoyl]benzoic acid | |
| CAS Number | 32614-33-4 | |
| Canonical SMILES | CC1=C(C=CC=C1)C(=O)NC2=C(C=CC=C2)C(=O)O |
Table 1: Chemical Properties of 2',3'-Dimethylphthalanilic Acid
Historical Context and Discovery
While a definitive "discovery" paper for 2',3'-dimethylphthalanilic acid has not been identified in the conducted research, the historical context of its parent compounds provides insight. The synthesis of N-aryl phthalamic acids was established by the mid-20th century. A 1951 patent, for instance, details the general process for producing these compounds by reacting phthalic anhydride with an amino compound in an inert solvent. This suggests that the chemical knowledge to synthesize 2',3'-dimethylphthalanilic acid was available during this period.
The specific impetus for the first synthesis of 2',3'-dimethylphthalanilic acid is not documented. It is plausible that it was first synthesized as part of broader investigations into the properties and potential applications of a series of N-substituted phthalamic acid derivatives. Such studies were common in the development of new dyes, polymers, and potential therapeutic agents.
Synthesis
The synthesis of 2',3'-dimethylphthalanilic acid follows the general and well-established procedure for the formation of N-aryl phthalamic acids.
General Experimental Protocol
The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 2,3-dimethylaniline.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2',3'-dimethylphthalanilic acid.
Detailed Methodology:
-
Dissolution of Reactants: Phthalic anhydride is dissolved in a suitable inert solvent such as dioxane, benzene, or toluene.
-
Addition of Amine: A solution of 2,3-dimethylaniline in the same solvent is added dropwise to the phthalic anhydride solution at room temperature with constant stirring.
-
Reaction: The reaction mixture is typically stirred for a period ranging from 30 minutes to several hours. The reaction is often exothermic.
-
Isolation of Product: The resulting solid product, 2',3'-dimethylphthalanilic acid, precipitates out of the solution.
-
Purification: The precipitate is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried. Further purification can be achieved by recrystallization.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways of 2',3'-dimethylphthalanilic acid in publicly available scientific literature. However, the broader class of phthalanilic acid derivatives has been investigated for various biological activities, suggesting potential avenues for future research into this specific compound.
Given the absence of specific data, a hypothetical workflow for investigating the biological activity of 2',3'-dimethylphthalanilic acid is presented below.
Caption: A logical workflow for the initial biological screening of 2',3'-dimethylphthalanilic acid.
Conclusion
2',3'-Dimethylphthalanilic acid is a specific derivative within the well-established class of N-aryl phthalamic acids. While its direct historical discovery is not prominently documented, its synthesis is based on fundamental and long-understood organic chemistry principles. The lack of data on its biological activity presents an open area for future research. This guide provides a comprehensive overview of the current knowledge and a framework for further investigation into the properties and potential applications of this compound. Researchers are encouraged to explore its synthesis and potential pharmacological effects to uncover its role in medicinal chemistry and drug development.
Potential Research Frontiers for 2',3'-Dimethylphthalanilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalanilic acid and its derivatives represent a versatile class of compounds with a wide spectrum of potential applications in medicinal chemistry and materials science. This technical guide focuses on a specific derivative, 2',3'-dimethylphthalanilic acid, also known as 2-(((2,3-dimethylphenyl)amino)carbonyl)benzoic acid[1]. While specific research on this particular molecule is limited, this document extrapolates from the known synthesis, properties, and biological activities of related phthalanilic acids and phthalimides to propose promising avenues for future investigation. This guide provides a framework for research by outlining potential synthesis optimization, characterization methods, and unexplored biological activities, complete with hypothetical experimental workflows and signaling pathways to stimulate further inquiry.
Introduction
Phthalanilic acids are N-acyl derivatives of anthranilic acid, characterized by a phthaloyl group attached to an aniline moiety. The structural rigidity and synthetic accessibility of this scaffold make it an attractive starting point for the development of novel therapeutic agents and functional materials. Derivatives of the parent compound, benzoic acid, are widely utilized in the pharmaceutical industry as preservatives and intermediates in the synthesis of more complex medicinal compounds[2]. Furthermore, the related phthalimide structure is a core component in numerous drugs and has been extensively studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4][5]. The addition of dimethyl substituents on the phenyl ring of phthalanilic acid, as in the case of 2',3'-dimethylphthalanilic acid, offers unique steric and electronic properties that could modulate its biological activity and physical characteristics. This guide aims to provide a comprehensive overview of potential research areas for this specific compound.
Synthesis and Characterization
Proposed Synthesis
A general method for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids involves the reaction of phthalic anhydride with the corresponding substituted aniline[6]. For 2',3'-dimethylphthalanilic acid, this would involve the reaction of phthalic anhydride with 2,3-dimethylaniline.
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Aniline: Add 2,3-dimethylaniline (1.0 eq.) to the solution.
-
Reflux: Reflux the reaction mixture for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC)[6].
-
Workup: After cooling, the product can be precipitated by pouring the reaction mixture into cold water[6].
-
Purification: The crude product can be filtered and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Physicochemical and Spectroscopic Characterization
A thorough characterization of the synthesized 2',3'-dimethylphthalanilic acid is crucial. The following table summarizes the key analytical techniques and the expected data.
| Analytical Technique | Parameter | Expected Data/Information |
| Melting Point | Purity | A sharp melting point range indicates a pure compound. |
| ¹H NMR Spectroscopy | Chemical Structure | Chemical shifts and coupling constants for aromatic and methyl protons. |
| ¹³C NMR Spectroscopy | Chemical Structure | Chemical shifts for carbonyl, aromatic, and methyl carbons. |
| FT-IR Spectroscopy | Functional Groups | Characteristic stretching frequencies for O-H (acid), N-H (amide), and C=O (acid and amide) groups[6]. |
| Mass Spectrometry | Molecular Weight | Determination of the molecular ion peak corresponding to C₁₆H₁₅NO₃. |
| UV-Vis Spectroscopy | Electronic Transitions | Absorption maxima (λmax) related to the electronic structure of the molecule. |
Potential Research Areas and Experimental Designs
Based on the known biological activities of related phthalanilic acids and phthalimides, the following areas are proposed for investigation.
Antimicrobial and Antifungal Activity
Phthalimide derivatives have demonstrated significant antibacterial, antifungal, and antimycobacterial activities[4].
Proposed Experimental Workflow:
Anti-inflammatory Activity
Many benzoic acid and phthalimide derivatives exhibit anti-inflammatory properties[2][5]. Investigation into the potential of 2',3'-dimethylphthalanilic acid to modulate inflammatory pathways is warranted.
Hypothetical Signaling Pathway for Investigation:
Anticancer Activity
The phthalimide scaffold is present in several anticancer agents[5]. The cytotoxic potential of 2',3'-dimethylphthalanilic acid against various cancer cell lines could be a fruitful area of research.
Proposed Experimental Workflow for Cytotoxicity Screening:
References
- 1. 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid | C16H15NO3 | CID 98770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thermal Stability and Degradation of 2',3'-Dimethylphthalanilic Acid
Executive Summary
This technical guide offers a detailed examination of the probable thermal stability and degradation profile of 2',3'-dimethylphthalanilic acid. For researchers, scientists, and drug development professionals, this document outlines the anticipated thermal behavior, primary degradation pathways, and key decomposition products. The core degradation mechanism for this class of compounds is an intramolecular cyclization to form the corresponding N-substituted phthalimide. This guide provides a summary of inferred quantitative thermal analysis data, detailed experimental protocols for assessing thermal stability, and visualizations of the degradation pathway.
Predicted Thermal Stability
The thermal stability of 2',3'-dimethylphthalanilic acid is expected to be primarily dictated by its susceptibility to intramolecular cyclization. This reaction is a form of thermal degradation that results in the formation of N-(2,3-dimethylphenyl)phthalimide and the elimination of a water molecule. The presence of the ortho- and meta-methyl groups on the N-phenyl ring is not anticipated to significantly alter the fundamental degradation pathway but may have a minor influence on the precise temperature of decomposition.
Inferred Quantitative Thermal Analysis Data
Based on studies of analogous N-aryl phthalanilic acids, the following table summarizes the expected thermal decomposition behavior when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Parameter | Predicted Value/Range | Description |
| Melting Point (Tm) | Not available | The melting point would precede decomposition and is dependent on the crystalline structure. |
| Onset of Decomposition (Tonset) | 150 - 200 °C | The temperature at which significant weight loss begins, corresponding to the initiation of cyclization. |
| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | The temperature at which the maximum rate of weight loss occurs. |
| Total Weight Loss | ~6.7% | This value corresponds to the theoretical loss of one molecule of water during the cyclization reaction. |
| Decomposition Enthalpy (ΔHdecomp) | Endothermic | The cyclization and dehydration process is expected to be endothermic. |
Note: These values are estimations for 2',3'-dimethylphthalanilic acid based on the behavior of similar N-aryl phthalanilic acids and should be confirmed by experimental analysis.
Primary Degradation Pathway: Intramolecular Cyclization
The principal thermal degradation route for 2',3'-dimethylphthalanilic acid is an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl carbon, leading to a cyclization reaction. This process eliminates a molecule of water and forms the more thermally stable N-(2,3-dimethylphenyl)phthalimide.
Computational studies on unsubstituted phthalanilic acid have elucidated a two-step mechanism for this transformation, which is likely applicable to its substituted derivatives.[1][2][3]
-
Formation of a Tetrahedral Intermediate: The initial step involves the nucleophilic attack of the amide nitrogen on the carboxylic acid carbon, forming a cyclic tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration to form the final phthalimide product. This step is often the rate-determining step in the overall process.[1][2][3]
Visualization of the Degradation Pathway
Caption: Predicted thermal degradation pathway of 2',3'-dimethylphthalanilic acid.
Further Degradation of N-(2,3-dimethylphenyl)phthalimide
The primary degradation product, N-(2,3-dimethylphenyl)phthalimide, is a significantly more stable molecule. Its further degradation would require much higher temperatures and would likely involve the cleavage of the imide ring and the aromatic systems. Potential degradation products at elevated temperatures could include phthalic anhydride, 2,3-dimethylaniline, and various smaller aromatic and aliphatic fragments. However, under typical processing conditions for many pharmaceutical compounds, it is unlikely that temperatures would reach the point of significant N-phenylphthalimide degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the thermal stability and degradation of 2',3'-dimethylphthalanilic acid.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, peak decomposition temperature, and total weight loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 2',3'-dimethylphthalanilic acid into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates can be used to investigate kinetic effects.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
-
The peak decomposition temperature (Tpeak) is identified from the peak of the first derivative of the TGA curve (DTG curve).
-
Calculate the total weight loss from the initial and final mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 2',3'-dimethylphthalanilic acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: 25 °C to 300 °C (or a temperature beyond the decomposition event observed in TGA).
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
The enthalpy of decomposition (ΔHdecomp) is calculated by integrating the area under the decomposition peak.
-
Experimental Workflow Visualization
Caption: Workflow for the thermal analysis of 2',3'-dimethylphthalanilic acid.
Conclusion
While direct experimental data for 2',3'-dimethylphthalanilic acid is not currently available, a robust understanding of its thermal stability and degradation can be inferred from the well-established chemistry of N-aryl phthalanilic acids. The primary degradation pathway is predicted to be an intramolecular cyclization to form N-(2,3-dimethylphenyl)phthalimide with the concurrent loss of water. This guide provides a framework for researchers to anticipate the thermal behavior of this compound and outlines the necessary experimental protocols to confirm these predictions. Any experimental work should be conducted with appropriate safety precautions, considering the potential for the evolution of volatile byproducts at elevated temperatures.
References
- 1. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism [mdpi.com]
An In-depth Technical Guide to the Solubility of Phthalanilic acid, 2',3'-dimethyl- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Phthalanilic acid, 2',3'-dimethyl-, a compound of interest in chemical and pharmaceutical research. Despite a comprehensive literature search, no specific quantitative solubility data for this compound in organic solvents was found. This guide, therefore, provides a detailed framework for researchers to determine the solubility of "Phthalanilic acid, 2',3'-dimethyl-" and similar compounds. It includes a general discussion on the expected solubility of related chemical classes, a detailed experimental protocol for solubility determination, and a workflow for these procedures.
Introduction
Phthalanilic acid, 2',3'-dimethyl-, also known as N-(2,3-dimethylphenyl)phthalamic acid, is an N-arylphthalamic acid. The solubility of such compounds in organic solvents is a critical parameter in various applications, including synthesis, purification, formulation, and analytical method development. The molecular structure, characterized by a carboxylic acid group, an amide linkage, and substituted aromatic rings, suggests a complex solubility profile that is dependent on the nature of the solvent.
A comprehensive search of available scientific literature and chemical databases did not yield any specific quantitative solubility data for Phthalanilic acid, 2',3'-dimethyl- in organic solvents. This document aims to bridge this knowledge gap by providing a practical guide for determining this essential physicochemical property.
Expected Solubility Profile of Phthalanilic Acids
The solubility of phthalanilic acid derivatives is influenced by the interplay of their polar and nonpolar functionalities.
-
Polar Groups: The carboxylic acid (-COOH) and amide (-CONH-) groups are capable of hydrogen bonding, which generally enhances solubility in polar solvents. Amides can act as both hydrogen bond donors and acceptors.
-
Nonpolar Groups: The presence of two aromatic rings and methyl substituents contributes to the nonpolar character of the molecule, which would favor solubility in less polar organic solvents.
Generally, amides are less soluble than comparable amines and carboxylic acids because the latter can both donate and accept hydrogen bonds more readily with protic solvents[1]. The solubility of amides is significant in polar solvents like water and alcohols due to their ability to form hydrogen bonds[2]. Phthalic acid esters, which share the phthalic acid backbone, are generally characterized by low volatility, high boiling points, and poor solubility in water, but are soluble in organic solvents and oils[3]. For other related compounds, such as N-phenylanthranilic acid, the solubility has been shown to increase with temperature in various organic solvents, with the highest solubility observed in acetone and ethyl acetate[4].
Based on these general principles, "Phthalanilic acid, 2',3'-dimethyl-" is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene).
Experimental Protocol for Solubility Determination
The following section outlines a general and robust methodology for determining the solubility of a solid organic compound like "Phthalanilic acid, 2',3'-dimethyl-" in various organic solvents. The isothermal saturation method followed by gravimetric analysis is a widely used and reliable technique.
3.1. Materials and Equipment
-
Phthalanilic acid, 2',3'-dimethyl- (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with temperature control (±0.1 °C)
-
Vials or flasks with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Oven or vacuum oven for drying
-
Spatula and weighing paper
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of "Phthalanilic acid, 2',3'-dimethyl-" to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and it is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the mass of the filtered solution.
-
Evaporate the solvent from the vial in an oven or vacuum oven at a temperature that is sufficient to remove the solvent without decomposing the solute.
-
Once all the solvent has evaporated and the vial has reached a constant weight, record the final mass of the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction (x).
Mole fraction solubility (x) is calculated as: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:
-
m_solute = mass of the solute
-
M_solute = molar mass of the solute
-
m_solvent = mass of the solvent
-
M_solvent = molar mass of the solvent
-
3.3. Data Presentation
For clear comparison, the determined solubility data should be summarized in a structured table.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L solvent) | Solubility (Mole Fraction, x) |
| Methanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Acetone | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Toluene | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Hexane | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Workflow for experimental solubility determination.
4.2. Conceptual Diagram of Dissolution
This diagram illustrates the fundamental relationship between the solute, solvent, and the resulting solution at equilibrium.
Caption: Equilibrium between solid and dissolved solute.
Conclusion
While specific quantitative solubility data for "Phthalanilic acid, 2',3'-dimethyl-" in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and leveraging the conceptual framework provided, scientists and drug development professionals can generate the reliable solubility data required for their research and development activities. The expected solubility trends, based on the behavior of related compounds, suggest that polar aprotic and protic solvents are likely to be effective solvents for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2',3'-Dimethylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a general protocol for the synthesis of 2',3'-dimethylphthalanilic acid, also known as N-(2,3-dimethylphenyl)phthalamic acid. The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 2,3-dimethylaniline. Phthalanilic acid derivatives are of interest in medicinal chemistry and materials science due to their structural similarity to various bioactive molecules and their potential as monomers for polyimides. This protocol outlines the reaction setup, purification, and characterization of the target compound. While specific experimental data for 2',3'-dimethylphthalanilic acid is not extensively reported in publicly available literature, this document provides a robust general method based on established chemical principles for the synthesis of related phthalamic acids.
Introduction
Experimental Protocols
Synthesis of 2',3'-Dimethylphthalanilic Acid
This protocol describes a general method for the synthesis of 2',3'-dimethylphthalanilic acid from phthalic anhydride and 2,3-dimethylaniline.
Materials:
-
Phthalic anhydride (C₈H₄O₃)
-
2,3-Dimethylaniline (C₈H₁₁N)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, Acetonitrile, or Tetrahydrofuran)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Ice bath
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable anhydrous solvent (e.g., 10 mL of dichloromethane per gram of phthalic anhydride) under stirring.
-
Addition of Amine: Cool the solution in an ice bath. To the cooled and stirring solution, add a solution of 2,3-dimethylaniline (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1-3 hours. The formation of a white precipitate (the product) is often observed.
-
Isolation of Product: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
| Parameter | Expected Value/Characteristics |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.29 g/mol |
| Appearance | White to off-white solid |
| Yield | Typically high (>90%) for this type of reaction. |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. To be determined experimentally. |
| ¹H NMR (Expected) | Aromatic protons from both phthalic acid and dimethylaniline moieties, a broad singlet for the amide proton (NH), a singlet for the carboxylic acid proton (COOH), and two singlets for the two methyl groups. |
| ¹³C NMR (Expected) | Signals corresponding to the carbonyl carbons of the amide and carboxylic acid, as well as aromatic carbons and the two methyl carbons. |
| IR Spectroscopy (Expected) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), O-H stretching (carboxylic acid), and aromatic C-H stretching. |
Mandatory Visualization
Reaction Scheme and Workflow
The following diagram illustrates the chemical reaction and the experimental workflow for the synthesis of 2',3'-dimethylphthalanilic acid.
Caption: Synthesis workflow for 2',3'-dimethylphthalanilic acid.
Signaling Pathways and Logical Relationships
The synthesis of 2',3'-dimethylphthalanilic acid is a direct nucleophilic acyl substitution reaction. The logical relationship of the steps is linear, as depicted in the workflow diagram above. There are no complex signaling pathways involved in this straightforward chemical transformation. The reaction proceeds through a tetrahedral intermediate formed by the attack of the amine on a carbonyl group of the anhydride, followed by proton transfer and ring-opening to yield the final phthalamic acid product.
Caption: Logical steps in the reaction mechanism.
Application Notes and Protocols for the Analytical Determination of 2',3'-Dimethylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dimethylphthalanilic acid, a derivative of phthalanilic acid, is a compound of interest in various fields, including agrochemicals and material science. Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse matrices to understand its environmental fate, metabolic pathways, and potential applications. This document provides detailed application notes and protocols based on established methods for the closely related compound, phthalanilic acid, offering a robust starting point for the analysis of its 2',3'-dimethyl derivative. The primary recommended technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), known for its high sensitivity and selectivity.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of phthalanilic acid derivatives. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A common technique for the quantification of aromatic compounds. While less sensitive than mass spectrometry, it can be a cost-effective method for relatively clean samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of phthalanilic acid derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): The preferred method for its high sensitivity, selectivity, and applicability to a wide range of polar and non-polar compounds without the need for derivatization.
This document will focus on a UPLC-MS/MS method, adapted from proven protocols for phthalanilic acid.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of the parent compound, phthalanilic acid, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by UPLC-MS/MS analysis.[1] This data provides a benchmark for the expected performance of a method developed for 2',3'-dimethylphthalanilic acid.
Table 1: Method Performance Parameters for Phthalanilic Acid Analysis by UPLC-MS/MS [1]
| Parameter | Value |
| Linearity Range | 0.01 – 1 mg L⁻¹ |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | < 1 µg kg⁻¹ |
| Limit of Quantification (LOQ) | ≤ 3 µg kg⁻¹ |
Table 2: Recovery Studies for Phthalanilic Acid in Various Matrices [1]
| Matrix | Fortification Level (mg kg⁻¹) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Soybean | 0.01, 0.1, 1 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 |
| Apple | 0.01, 0.1, 1 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 |
| Grape | 0.01, 0.1, 1 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 |
| Cucumber | 0.01, 0.1, 1 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 |
| Tomato | 0.01, 0.1, 1 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 |
| Pepper | 0.01, 0.1, 1 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 |
Experimental Protocols
Protocol 1: Sample Preparation using Modified QuEChERS Extraction
This protocol is adapted for the extraction of 2',3'-dimethylphthalanilic acid from solid matrices such as soil, fruits, and vegetables.[1]
Materials:
-
Homogenized sample
-
Acetonitrile (ACN) with 0.4% (v/v) formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and graphitized carbon black (GCB) or Florisil
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents (e.g., 150 mg PSA, 150 mg MgSO₄, and 7.5 mg GCB).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of 2',3'-dimethylphthalanilic acid. Optimization of MS/MS parameters (e.g., collision energy, precursor/product ions) for the specific analyte is required.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (adapted from[1]):
-
Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-2.6 min: Linear gradient to 95% A
-
2.6-3.0 min: Hold at 95% A (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (to be optimized for 2',3'-dimethylphthalanilic acid):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: To be determined by infusing a standard solution of 2',3'-dimethylphthalanilic acid. The precursor ion will be [M+H]⁺. At least two product ions should be selected for quantification and confirmation.
Visualizations
Experimental Workflow Diagram
Caption: A streamlined workflow for the analysis of 2',3'-dimethylphthalanilic acid.
Logical Relationship Diagram: Analytical Approach
Caption: Logical steps in the analytical determination of the target compound.
Disclaimer: The provided protocols and quantitative data are based on established methods for the closely related compound "phthalanilic acid" due to the lack of specific published data for "Phthalanilic acid, 2',3'-dimethyl-". These should serve as a starting point, and method validation is essential for accurate and reliable results for the target analyte.
References
Application Notes and Protocols for UPLC-MS/MS Analysis of 2',3'-Dimethylphthalanilic Acid Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 2',3'-dimethylphthalanilic acid residues in various matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are based on established methods for acidic herbicides and related compounds.
Introduction
2',3'-Dimethylphthalanilic acid is a molecule of interest in various fields, including agriculture and environmental science. Accurate and sensitive quantification of its residues is crucial for regulatory compliance, environmental monitoring, and safety assessment. UPLC-MS/MS offers a robust and highly sensitive platform for the selective determination of this compound in complex sample matrices. This application note describes a comprehensive workflow, from sample preparation to data analysis, for the analysis of 2',3'-dimethylphthalanilic acid.
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
This protocol is a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method suitable for various matrices such as fruits, vegetables, and grains.[1][2]
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 99%
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Florisil solid-phase extraction (SPE) sorbent
-
Graphitized carbon black (GCB) SPE sorbent (for pigmented samples)
-
0.22 µm syringe filters
Procedure:
-
Sample Homogenization: Weigh 5 g (±0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube.
-
Add 150 mg of anhydrous MgSO₄ and 150 mg of Florisil.[1]
-
For samples with high pigment content (e.g., dark leafy greens), add 120 mg of GCB.[1]
-
Vortex the tube at 2500 r/min for 2 minutes.
-
Centrifuge at 5000 r/min for 5 minutes.
-
-
Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following parameters provide a starting point for the analysis of 2',3'-dimethylphthalanilic acid and should be optimized for the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Value |
| Chromatography System | Waters ACQUITY UPLC I-Class System or equivalent[3][4] |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[1][4] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Injection Volume | 2 µL[1] |
| Gradient Elution | 0-1 min, 40% B; 1-6 min, 40-90% B; 6-7 min, 90-40% B; 7-8 min, 40% B[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Capillary Voltage | 2.0 kV[3] |
| Cone Voltage | 20.0 V[3] |
| Source Temperature | 140 °C[3] |
| Desolvation Temperature | 550 °C[3] |
| Desolvation Gas Flow | 1100 L/hr[3] |
| Cone Gas Flow | 50 L/hr[3] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transition: The specific MRM transitions for 2',3'-dimethylphthalanilic acid need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻, and characteristic product ions should be selected for quantification and confirmation.
Data Presentation
The following tables summarize typical quantitative data that can be expected from a validated method for acidic herbicides and related compounds.
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 1000 µg/L | [2] |
| Correlation Coefficient (r²) | ≥ 0.997 | [2] |
| Limit of Detection (LOD) | < 1 µg/kg | [2] |
| Limit of Quantification (LOQ) | ≤ 3 µg/kg | [2] |
Table 4: Recovery and Precision in Spiked Samples
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Soybean | 10 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 | [2] |
| Apple | 100 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 | [2] |
| Cucumber | 1000 | 70.1 - 105.3 | 0.7 - 14.9 | 0.2 - 8 | [2] |
| Wheat Flour | 10, 100, 1000 | 69.8 - 120 | 0.6 - 19.5 | N/A | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the UPLC-MS/MS analysis of 2',3'-dimethylphthalanilic acid residues.
Caption: UPLC-MS/MS analysis workflow.
Logical Relationship for Method Development
This diagram outlines the key considerations and their relationships in developing a robust analytical method.
Caption: Method development considerations.
References
Application Note and Protocol: Cyclization of 2',3'-Dimethylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the cyclization of 2',3'-dimethylphthalanilic acid to its corresponding N-substituted phthalimide, N-(2,3-dimethylphenyl)phthalimide. The methodologies described are based on established chemical principles for the synthesis of phthalimides from phthalanilic acids, a critical transformation in various chemical and pharmaceutical research applications.
Introduction
The cyclization of phthalanilic acids to N-substituted phthalimides is a fundamental dehydration reaction in organic synthesis. Phthalimides are versatile intermediates used in the production of primary amines via the Gabriel synthesis, as well as in the development of pharmaceuticals, agrochemicals, and dyes.[1] This protocol specifically addresses the cyclization of 2',3'-dimethylphthalanilic acid, providing a general yet detailed procedure that can be adapted based on available laboratory equipment and specific research needs.
The reaction involves the intramolecular condensation of the carboxylic acid and amide functional groups of the phthalanilic acid, eliminating a molecule of water to form the stable five-membered imide ring. Various methods can be employed to facilitate this dehydration, including thermal conditions, acid catalysis, and microwave irradiation.[2][3]
Data Presentation: Comparative Reaction Conditions
The following table summarizes various reported conditions for the cyclization of phthalanilic acids and related syntheses of N-substituted phthalimides, offering a comparative overview to guide experimental design.
| Method | Reagents/Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Thermal in Acetic Acid | Glacial Acetic Acid | 110 - 180 | 2 - 8 hours | 28 - 87 | [4][5] |
| Acid Catalysis | Sulphamic Acid (10 mol%) | 110 | a few minutes | 86 - 98 | [3][6] |
| Microwave Irradiation | Acetonitrile, Acetic Acid, or Pyridine | 150 - 250 | 3 - 10 minutes | 52 - 89 | [2][3] |
| High-Temp/High-Pressure H₂O/EtOH | 1:1 v/v H₂O/EtOH | Not specified | Not specified | Good | [2] |
Experimental Protocol: Cyclization of 2',3'-Dimethylphthalanilic Acid
This protocol details a standard method using glacial acetic acid, which is a common and effective solvent for this transformation.[4][5]
3.1. Materials and Reagents
-
2',3'-Dimethylphthalanilic acid
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beaker
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2',3'-dimethylphthalanilic acid in a minimal amount of glacial acetic acid (approximately 5-10 mL per gram of starting material).
-
Heating and Reflux: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Reaction Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Product Precipitation: Slowly pour the cooled reaction mixture into a beaker containing cold deionized water (approximately 10 times the volume of the acetic acid used). This will cause the N-(2,3-dimethylphenyl)phthalimide product to precipitate as a solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven or desiccator to a constant weight.
-
Characterization: The purity and identity of the final product can be confirmed by measuring its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
4.1. Reaction Scheme
The cyclization of 2',3'-dimethylphthalanilic acid proceeds via an intramolecular condensation to form N-(2,3-dimethylphenyl)phthalimide and water.
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for the cyclization of 2',3'-dimethylphthalanilic acid.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Use caution when working with heating mantles or oil baths to avoid burns.
References
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: "Phthalanilic acid, 2',3'-dimethyl-" in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Phthalanilic acid, 2',3'-dimethyl- (also known as N-(2,3-dimethylphenyl)phthalamic acid ) in the preparation of heterocyclic compounds. While specific literature on this exact substituted phthalanilic acid is limited, this document extrapolates from established methodologies for analogous compounds to provide robust experimental protocols and theoretical insights.
Introduction
Phthalanilic acids are versatile intermediates in organic synthesis, primarily utilized as precursors for N-substituted phthalimides. The core reaction involves an intramolecular cyclodehydration, a process that is typically acid-catalyzed. The resulting phthalimide scaffold is a key structural motif in various biologically active molecules and functional materials.
The presence of dimethyl substitution at the 2' and 3' positions of the phenyl ring introduces specific steric and electronic effects that can influence the reactivity of the parent molecule. The ortho-methyl group (at the 2' position) is expected to exert significant steric hindrance, which may affect the rate and yield of the cyclization reaction.
Primary Application: Synthesis of N-(2,3-dimethylphenyl)phthalimide
The principal heterocyclic application of "Phthalanilic acid, 2',3'-dimethyl-" is its conversion to N-(2,3-dimethylphenyl)phthalimide. This transformation is a cyclodehydration reaction, which can be effectively achieved by heating in the presence of a dehydrating agent or an acid catalyst, such as glacial acetic acid.
Experimental Protocols
Protocol 1: Synthesis of Phthalanilic acid, 2',3'-dimethyl-
This protocol outlines the synthesis of the starting material from phthalic anhydride and 2,3-dimethylaniline.
Materials:
-
Phthalic anhydride
-
2,3-Dimethylaniline
-
Anhydrous toluene (or another suitable inert solvent like dichloromethane or chloroform)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous toluene.
-
To this stirring solution, add 2,3-dimethylaniline (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The product, Phthalanilic acid, 2',3'-dimethyl-, will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain Phthalanilic acid, 2',3'-dimethyl-. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or melting point analysis.
Protocol 2: Synthesis of N-(2,3-dimethylphenyl)phthalimide via Cyclodehydration
This protocol describes the conversion of Phthalanilic acid, 2',3'-dimethyl- to its corresponding phthalimide.
Materials:
-
Phthalanilic acid, 2',3'-dimethyl-
-
Glacial acetic acid
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Place Phthalanilic acid, 2',3'-dimethyl- (1.0 equivalent) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a sufficient amount of glacial acetic acid to dissolve the starting material upon heating.[1]
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration and wash it with cold water to remove the acetic acid.
-
The crude N-(2,3-dimethylphenyl)phthalimide can be purified by recrystallization from ethanol to yield a pure crystalline solid.
Quantitative Data
| Starting Phthalanilic Acid | Product | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
| Phthalanilic acid | N-Phenylphthalimide | Glacial Acetic Acid | 2 | ~90 |
| 4'-Methylphthalanilic acid | N-(4-Methylphenyl)phthalimide | Glacial Acetic Acid | 2 | >95 |
| 4'-Chlorophthalanilic acid | N-(4-Chlorophenyl)phthalimide | Glacial Acetic Acid | 2 | >95 |
| 3'-Nitrophthalanilic acid | N-(3-Nitrophenyl)phthalimide | Glacial Acetic Acid | 3 | ~85 |
Note: The presence of the 2'-methyl group in "Phthalanilic acid, 2',3'-dimethyl-" may lead to steric hindrance, potentially requiring longer reaction times or resulting in slightly lower yields compared to the examples in the table.
Visualizations
Workflow for the Synthesis of N-(2,3-dimethylphenyl)phthalimide
Caption: Synthesis of N-(2,3-dimethylphenyl)phthalimide.
Reaction Mechanism: Acid-Catalyzed Cyclodehydration
Caption: Mechanism of N-Arylphthalimide Formation.
Discussion on Steric Effects
The 2',3'-dimethyl substitution pattern is anticipated to influence the cyclization step. The ortho-methyl group can sterically hinder the rotation of the N-aryl bond, which may affect the ability of the amide nitrogen to achieve the optimal geometry for nucleophilic attack on the carboxylic acid carbonyl. This could potentially slow down the rate of the cyclization reaction compared to meta- or para-substituted analogues. However, the reaction is still expected to proceed to completion, although it might require more forcing conditions (e.g., longer reflux times or higher temperatures) to achieve high yields. Researchers should carefully monitor the reaction progress to optimize the conditions for this specific substrate.
References
Application Notes and Protocols for N-Alkylation of 2',3'-Dimethylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-alkylation of 2',3'-dimethylphthalanilic acid, a key transformation for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. While direct protocols for this specific substrate are not extensively reported, this guide consolidates established methodologies for the N-alkylation of secondary amides and related carboxylic acids to provide a robust starting point for researchers. The protocol outlines reaction conditions, purification methods, and characterization techniques. Potential challenges, such as the competing intramolecular cyclization to the corresponding phthalimide, are also addressed.
Introduction
N-alkylation of phthalanilic acids is a crucial step in the synthesis of diverse molecular scaffolds. The introduction of an alkyl group on the amide nitrogen can significantly modulate the biological activity, solubility, and other physicochemical properties of the parent molecule. 2',3'-Dimethylphthalanilic acid presents a specific substrate where steric and electronic factors can influence the outcome of the N-alkylation reaction. This protocol details a general procedure that can be optimized for various alkylating agents.
Experimental Protocols
General N-Alkylation of 2',3'-Dimethylphthalanilic Acid
This protocol is based on standard Williamson ether synthesis-like conditions, adapted for N-alkylation of an amide. A strong, non-nucleophilic base is used to deprotonate the amide nitrogen, followed by reaction with an alkyl halide.
Materials:
-
2',3'-Dimethylphthalanilic acid
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2',3'-dimethylphthalanilic acid (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
As no specific experimental data for the N-alkylation of 2',3'-dimethylphthalanilic acid was found, the following tables present hypothetical data for a successful reaction based on typical outcomes for similar reactions.
Table 1: Reaction Conditions and Yields for N-Alkylation
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 0 to RT | 12 | 75 |
| 2 | Ethyl Bromide | NaH | DMF | 0 to RT | 18 | 68 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 24 | 55 |
Table 2: Spectroscopic Data for a Hypothetical N-Methylated Product
| Technique | Data |
| ¹H NMR | δ (ppm): 7.8-7.2 (m, Ar-H), 3.4 (s, 3H, N-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm): 169.5 (C=O, amide), 168.0 (C=O, acid), 140-125 (Ar-C), 35.0 (N-CH₃), 20.5 (Ar-CH₃), 19.0 (Ar-CH₃) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₁₈NO₃⁺, found. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of 2',3'-dimethylphthalanilic acid.
Potential Side Reaction Pathway
Caption: Competing pathways in the N-alkylation of phthalanilic acid.
Discussion
The success of the N-alkylation of 2',3'-dimethylphthalanilic acid is contingent on several factors. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride is preferred to ensure complete deprotonation of the amide proton without competing nucleophilic attack. The solvent should be anhydrous and polar aprotic, such as DMF or THF, to solvate the resulting anion and facilitate the Sₙ2 reaction with the alkyl halide.
A significant challenge in this synthesis is the potential for intramolecular cyclization of the starting material or the intermediate anion to form the corresponding N-(2,3-dimethylphenyl)phthalimide. This side reaction is often promoted by heat and the presence of acid.[1] Therefore, conducting the reaction at low temperatures and under basic conditions is crucial to favor the desired N-alkylation pathway. The use of milder bases like potassium carbonate may require higher temperatures, which could increase the likelihood of cyclization.
Monitoring the reaction by TLC is essential to determine the optimal reaction time and to observe the formation of any byproducts. Purification by column chromatography is typically required to separate the desired N-alkylated product from unreacted starting material, the cyclized byproduct, and other impurities.
Alternative methods for N-alkylation of amides have been reported, such as reductive amination or using different catalytic systems, which could be explored if the described protocol proves to be low-yielding for a particular substrate.[2][3] For instance, N-alkylation using alcohols as alkylating agents in the presence of a suitable catalyst is a greener alternative to alkyl halides.[2]
Conclusion
This document provides a comprehensive and detailed protocol for the N-alkylation of 2',3'-dimethylphthalanilic acid, designed for researchers in organic synthesis and drug development. By following the outlined procedures and considering the potential challenges, scientists can effectively synthesize novel N-alkylated derivatives for further investigation. The provided workflow diagrams and data tables serve as valuable tools for planning and executing these experiments.
References
Application of "Phthalanilic acid, 2',3'-dimethyl-" in Materials Science: Information Not Available
A comprehensive search of scientific literature and patent databases has revealed no specific applications of "Phthalanilic acid, 2',3'-dimethyl-" in the field of materials science. While information on related compounds such as phthalic acid and its derivatives is abundant, data pertaining to this specific substituted phthalanilic acid is not publicly available.
Researchers, scientists, and drug development professionals should be aware that "Phthalanilic acid, 2',3'-dimethyl-" does not appear to be a compound of significant interest or application in materials science at present. Investigations into its synthesis, properties, and potential uses in this field have not been reported in the accessible scientific domain.
While no direct information is available for the requested compound, the following is a summary of the applications of the broader class of related compounds, which may provide context for future research:
Phthalic Acid and its Derivatives in Materials Science:
Phthalic acid and its anhydrides are important commodity chemicals used in the large-scale synthesis of a variety of materials.[1] The primary applications of phthalic acid derivatives are in the polymer industry.
-
Plasticizers: Dimethyl phthalate and other phthalate esters are widely used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).[1][2]
-
Polymers: Terephthalic acid, an isomer of phthalic acid, is a key monomer in the production of polyethylene terephthalate (PET), a widely used polyester for fibers, films, and bottles.[1]
-
Resins: Phthalic anhydride is a crucial component in the manufacture of unsaturated polyester resins and alkyd resins, which are used in coatings, composites, and adhesives.[1]
-
Phthalocyanines: Phthalic acid derivatives are precursors for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with applications as dyes, pigments, and in the development of functional materials for electronics and sensing.[3][4][5][6]
Synthesis of Related Compounds:
The synthesis of dimethyl phthalate, a simple diester of phthalic acid, is well-established and typically involves the esterification of phthalic anhydride with methanol in the presence of an acid catalyst.[7][8][9] Various methods have been developed to optimize this process for high purity and yield.
Due to the lack of specific data for "Phthalanilic acid, 2',3'-dimethyl-," no quantitative data tables, experimental protocols, or visualizations can be provided. Researchers interested in the potential applications of this specific molecule would need to undertake foundational research into its synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Water‐soluble star polymers with a phthalocyanine as the core and poly(ethylene glycol) chains as branches [ouci.dntb.gov.ua]
- 5. Thin-film materials based on phthalocyanine derivatives: structure and physico-chemical properties | ITM Web of Conferences [itm-conferences.org]
- 6. Novel Polymer Supported Phthalocyanine Nanosensors and Analytical Application [ouci.dntb.gov.ua]
- 7. US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US20040215035A1 - Method of producing dimethyl phthalate from naphthalene based chemicals - Google Patents [patents.google.com]
Application Note: Derivatization of 2',3'-Dimethylphthalanilic Acid for GC/MS Analysis
Abstract
This application note details a comprehensive protocol for the derivatization of 2',3'-dimethylphthalanilic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC/MS). Due to the low volatility and high polarity of the carboxylic acid and amide functional groups, derivatization is a critical step to enable its passage through the GC system and to obtain sharp, symmetrical chromatographic peaks. This document outlines two primary derivatization methods: silylation and methylation, providing detailed experimental procedures, recommended reagents, and typical GC/MS parameters. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
2',3'-Dimethylphthalanilic acid is an organic compound containing both a carboxylic acid and an amide functional group. Direct analysis of such polar compounds by GC/MS is challenging due to their low volatility and potential for thermal degradation in the injector port and column. Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[1][2] The most common derivatization techniques for compounds containing active hydrogen atoms, such as those in carboxylic acids and amides, are silylation and alkylation (e.g., methylation).[1]
-
Silylation: This process replaces the active hydrogens in the carboxyl and amide groups with a trimethylsilyl (TMS) group.[3] Silylation is a widely used and effective method for derivatizing a broad range of compounds, including organic acids.[4][5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed.[3][5]
-
Methylation: This method converts the carboxylic acid to its corresponding methyl ester.[6][7][8] Various reagents can be used, including methanolic HCl and trimethylsilyldiazomethane.[7][9][10] Methylation is particularly effective for carboxylic acids and can be performed under mild conditions.[9]
This application note provides detailed protocols for both silylation and methylation of 2',3'-dimethylphthalanilic acid, enabling researchers to select the most suitable method for their analytical needs.
Experimental Protocols
2.1. Materials and Reagents
-
2',3'-Dimethylphthalanilic acid standard
-
Silylation Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
-
Methylation Reagents:
-
Methanolic HCl (e.g., 3 N)
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
-
Methanol (anhydrous)
-
Toluene
-
-
Solvents: Acetonitrile, Dichloromethane, Ethyl acetate (all HPLC or GC grade)
-
Nitrogen gas for drying
-
GC vials with inserts
-
Heating block or oven
2.2. Protocol 1: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh approximately 1 mg of 2',3'-dimethylphthalanilic acid into a clean, dry GC vial. If the sample is in a solution, transfer an aliquot containing a similar amount and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[4]
-
Derivatization: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC/MS system.
2.3. Protocol 2: Methylation with Methanolic HCl
-
Sample Preparation: Prepare the sample as described in step 1 of the silylation protocol.
-
Derivatization: Add 200 µL of 3 N methanolic HCl to the dried sample.
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes.[7][8]
-
Solvent Evaporation: After cooling, evaporate the methanolic HCl under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate or dichloromethane for GC/MS analysis.
2.4. Protocol 3: Methylation with Trimethylsilyldiazomethane
Note: Trimethylsilyldiazomethane is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Sample Preparation: Prepare the sample as described in step 1 of the silylation protocol.
-
Derivatization: Dissolve the dried sample in 100 µL of a 10:1 (v/v) mixture of toluene and methanol. Add 50 µL of 2.0 M TMS-diazomethane solution dropwise until a persistent yellow color is observed, indicating an excess of the reagent.
-
Reaction: Allow the reaction to proceed at room temperature for 15-20 minutes. The reaction is complete when the yellow color persists and gas evolution ceases.
-
Quenching: Add a few drops of acetic acid to quench the excess TMS-diazomethane until the yellow color disappears.
-
Analysis: The sample is now ready for GC/MS analysis.
GC/MS Analysis Parameters
The following are general GC/MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (0.5 min) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-650 amu |
| Solvent Delay | 6 min |
Table 1: Recommended starting parameters for GC/MS analysis.
Data Presentation
The following table should be used to record and summarize the quantitative data obtained from the GC/MS analysis of derivatized 2',3'-dimethylphthalanilic acid.
| Derivative | Retention Time (min) | Key Diagnostic Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| TMS-Derivative | [Experimental Value] | [Experimental Values] | [Experimental Value] | [Experimental Value] |
| Methyl Ester | [Experimental Value] | [Experimental Values] | [Experimental Value] | [Experimental Value] |
Table 2: Template for summarizing quantitative data for derivatized 2',3'-dimethylphthalanilic acid.
Diagrams
Caption: Experimental workflow for the derivatization and GC/MS analysis.
Conclusion
This application note provides two robust and reliable derivatization protocols, silylation and methylation, for the successful analysis of 2',3'-dimethylphthalanilic acid by GC/MS. The choice between the methods will depend on laboratory reagent availability, safety considerations, and potential interferences from the sample matrix. The provided GC/MS parameters serve as an excellent starting point for method development. It is recommended to validate the chosen method in the specific sample matrix to ensure accuracy and precision.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. youtube.com [youtube.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: QuEChERS Extraction of 2',3'-Dimethylphthalanilic Acid
This document provides a comprehensive guide for the extraction of 2',3'-dimethylphthalanilic acid from various sample matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocol is intended for researchers, scientists, and professionals in drug development and pesticide residue analysis.
Introduction
The QuEChERS method is a widely adopted sample preparation technique that streamlines the extraction and cleanup of analytes from complex matrices.[1][2][3] Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to a broad range of analytes and sample types. Standard QuEChERS protocols, however, are often not suitable for acidic compounds like 2',3'-dimethylphthalanilic acid. The use of primary secondary amine (PSA) sorbent in the dispersive solid-phase extraction (dSPE) cleanup step, which is designed to remove organic acids and other interferences, can also remove acidic analytes of interest.[1][3][4]
This application note details a modified QuEChERS protocol specifically adapted for acidic compounds, ensuring high recovery and reliable quantification of 2',3'-dimethylphthalanilic acid. The presented method utilizes an acidified extraction solvent and bypasses the standard dSPE cleanup with PSA to prevent analyte loss.[4][5]
Analyte Information
-
Compound Name: 2',3'-Dimethylphthalanilic acid
-
Chemical Structure:
-
Chemical Formula: C₁₆H₁₅NO₃
-
Molecular Weight: 269.29 g/mol
-
Class: Phthalanilic acid derivative, acidic pesticide.
-
Expected Behavior: As an acidic compound, 2',3'-dimethylphthalanilic acid is expected to be effectively extracted under acidic conditions and is amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode.
Experimental Protocols
A modified QuEChERS protocol (Method A) is recommended for the extraction of 2',3'-dimethylphthalanilic acid. For comparative purposes, a standard QuEChERS protocol (Method B) is also outlined to demonstrate the importance of methodological adjustments for acidic analytes.
Method A: Modified Acidified QuEChERS (A-QuEChERS) Protocol (Recommended)
This method is optimized for the extraction of acidic pesticides and involves an acidified extraction solvent and the omission of the dSPE cleanup step.[5]
1. Sample Homogenization:
-
Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[6]
-
For dry samples (e.g., grains, dried herbs), add an appropriate amount of deionized water to achieve a total water content of approximately 80-95% and allow to rehydrate for 30 minutes before proceeding.[6][7]
2. Extraction:
-
Add 15 mL of acetonitrile containing 1% formic acid to the 50 mL centrifuge tube containing the sample.[5]
-
If required, add an appropriate internal standard.
-
Add the extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[5]
-
Securely cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for this purpose.[2][6]
3. Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to achieve phase separation.[8]
4. Supernatant Collection and Analysis:
-
Carefully transfer an aliquot of the upper acetonitrile layer into an autosampler vial.
-
The extract is now ready for direct analysis by LC-MS/MS. No dSPE cleanup is performed to avoid the loss of the acidic analyte.[4]
Method B: Standard QuEChERS Protocol (EN 15662 - Not Recommended for this Analyte)
This protocol follows the standard EN 15662 QuEChERS method and is provided for reference. The dSPE cleanup step in this method will likely result in low recoveries for 2',3'-dimethylphthalanilic acid.[4]
1. Sample Homogenization:
-
Follow the same procedure as in Method A, Step 1.
2. Extraction:
-
Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
-
Add the EN 15662 salt packet containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
-
Securely cap the tube and shake vigorously for 1 minute.
3. Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
4. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
5. Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for the extraction of 2',3'-dimethylphthalanilic acid using the recommended modified A-QuEChERS method. This data is for illustrative purposes to demonstrate expected performance.
Table 1: Recovery and Precision Data for 2',3'-Dimethylphthalanilic Acid
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| Tomato | 10 | 95 | 4.2 |
| 50 | 98 | 3.5 | |
| 100 | 97 | 3.8 | |
| Spinach | 10 | 92 | 5.1 |
| 50 | 94 | 4.3 | |
| 100 | 96 | 4.0 | |
| Wheat Flour | 10 | 88 | 6.5 |
| 50 | 91 | 5.8 | |
| 100 | 93 | 5.2 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| 2',3'-Dimethylphthalanilic acid | 1.0 | 5.0 |
LC-MS/MS Analysis Parameters
The following are typical starting parameters for the LC-MS/MS analysis of 2',3'-dimethylphthalanilic acid.
Table 3: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Visualizations
Diagram 1: Modified Acidified QuEChERS (A-QuEChERS) Workflow
Caption: Workflow for the modified A-QuEChERS method.
Diagram 2: Standard QuEChERS vs. Modified A-QuEChERS for Acidic Analytes
References
- 1. QuEChERS Made Even Easier [restek.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS: About the method [quechers.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2',3'-Dimethylphthalanilic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2',3'-dimethylphthalanilic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2',3'-dimethylphthalanilic acid.
Issue 1: The crude product is oily or fails to solidify completely.
-
Possible Cause 1: Presence of unreacted 2,3-dimethylaniline. The starting aniline is a liquid at room temperature and its presence can prevent the product from solidifying.
-
Solution: Wash the crude product with a dilute acidic solution (e.g., 1 M HCl) to protonate and dissolve the residual aniline. Be cautious to avoid excessive acid that could hydrolyze the product.
-
-
Possible Cause 2: Residual solvent. The reaction solvent may be trapped in the product.
-
Solution: Ensure the product is thoroughly dried under vacuum. If the product is still oily, trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes) can help induce solidification.
-
-
Possible Cause 3: Formation of eutectic mixtures with impurities.
-
Solution: Attempt purification by column chromatography to separate the components.
-
Issue 2: Low yield of purified product after recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent is too effective. If the product is too soluble in the cold solvent, a significant amount will be lost in the mother liquor.
-
Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration, the product will crystallize on the filter paper along with the insoluble impurities.
-
Solution: Use a heated funnel for filtration and pre-warm the filtration apparatus.[3] Use a slight excess of hot solvent to ensure the product remains dissolved.
-
-
Possible Cause 3: Incomplete crystallization.
Issue 3: The purified product has a broad melting point range or a melting point lower than the literature value.
-
Possible Cause 1: Presence of impurities. A broad melting point range is a classic indicator of an impure compound.[1]
-
Solution: Perform another recrystallization. If the melting point does not improve, consider using a different purification technique, such as column chromatography.
-
-
Possible Cause 2: Incomplete removal of starting materials. Residual phthalic anhydride or 2,3-dimethylaniline can depress the melting point.
-
Solution: Ensure the washing steps in the workup are performed thoroughly.
-
-
Possible Cause 3: Presence of isomeric impurities or byproducts. The formation of N-(2,3-dimethylphenyl)phthalimide through dehydration can occur, especially at elevated temperatures.
-
Solution: Column chromatography is often effective in separating the acidic product from the neutral imide byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2',3'-dimethylphthalanilic acid?
A1: The most common impurities are typically:
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Unreacted starting materials: Phthalic anhydride and 2,3-dimethylaniline.
-
Hydrolysis product: Phthalic acid, which can form if water is present during the reaction or workup.
-
Dehydration byproduct: N-(2,3-dimethylphenyl)phthalimide, which can form if the reaction is heated for too long or at too high a temperature.[4][5][6][7]
Q2: What is a suitable solvent for the recrystallization of 2',3'-dimethylphthalanilic acid?
A2: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[1][2] For phthalanilic acids, suitable solvents often include:
-
Aqueous ethanol or isopropanol: The water content can be adjusted to achieve the desired solubility profile.
-
Toluene: Can be effective, but care must be taken due to its higher boiling point.
-
Acetic acid: Has been used for the cyclization of phthalanilic acids and can also be a recrystallization solvent.[4][5][6][7] A solvent screen with small amounts of the crude product is recommended to identify the optimal solvent or solvent system.
Q3: How can I remove the N-(2,3-dimethylphenyl)phthalimide impurity?
A3: Since 2',3'-dimethylphthalanilic acid is acidic and the imide is neutral, they can be separated based on their differential solubility in acidic and basic solutions.
-
Extraction: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate). The acidic product will move to the aqueous layer as its carboxylate salt, while the neutral imide will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
-
Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with a small amount of acetic acid to improve peak shape) can effectively separate the two compounds.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Besides the common impurities listed in Q1, other possibilities include:
-
Isomeric products: If the starting 2,3-dimethylaniline was impure, you might have isomeric phthalanilic acids.
-
Solvent residues: Peaks corresponding to the reaction or purification solvents may be present.
-
Hydrolysis of the amide bond: This is less common but could lead to the formation of phthalic acid and 2,3-dimethylaniline.
Data Presentation
Table 1: Illustrative Purity Profile of Crude vs. Purified 2',3'-Dimethylphthalanilic Acid
| Compound | Crude Product (% Area by HPLC) | After Recrystallization (% Area by HPLC) | After Column Chromatography (% Area by HPLC) |
| 2',3'-Dimethylphthalanilic Acid | 85.2 | 98.5 | >99.5 |
| Phthalic Anhydride | 5.3 | 0.5 | <0.1 |
| 2,3-Dimethylaniline | 4.1 | 0.2 | <0.1 |
| N-(2,3-dimethylphenyl)phthalimide | 3.8 | 0.8 | <0.1 |
| Phthalic Acid | 1.6 | <0.1 | <0.1 |
Note: This data is illustrative and actual results may vary.
Experimental Protocols
Protocol 1: Recrystallization of Crude 2',3'-Dimethylphthalanilic Acid
-
Solvent Selection: In a series of test tubes, add a small amount of crude product to different solvents (e.g., ethanol, water, toluene, ethyl acetate, and mixtures thereof). Heat the test tubes to determine a solvent or solvent system in which the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude 2',3'-dimethylphthalanilic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them.[3]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium bicarbonate solution. Repeat the extraction 2-3 times. The desired acidic product will move into the aqueous layer.
-
Separation: Combine the aqueous extracts and wash with a small amount of ethyl acetate to remove any residual neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring until the product precipitates completely.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualizations
Caption: General purification workflow for 2',3'-dimethylphthalanilic acid.
Caption: Troubleshooting flowchart for common purification issues.
Caption: Synthesis and key impurity formation pathway.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Cyclization of 2',3'-Dimethylphthalanilic Acid
Welcome to the technical support center for the cyclization of 2',3'-dimethylphthalanilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of 2',3'-dimethylphthalanilic acid?
A1: The cyclization of 2',3'-dimethylphthalanilic acid to N-(2,3-dimethylphenyl)phthalimide is an intramolecular condensation reaction. It generally proceeds through a two-step addition-elimination mechanism. The first step involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, forming a tetrahedral intermediate. The second, and often rate-determining, step is the dehydration of this intermediate to yield the final imide product. This reaction is typically acid-catalyzed.
Q2: Why is my reaction yield for the cyclization of 2',3'-dimethylphthalanilic acid consistently low?
A2: Low yields can be attributed to several factors. The steric hindrance from the 2' and 3'-dimethyl groups on the aniline ring can slow down the rate of cyclization, leading to incomplete conversion. Other potential causes include insufficient reaction time or temperature, impure starting materials, or the presence of moisture which can hydrolyze the starting material or the product.
Q3: What are the common side products I should be aware of?
A3: A common side product is the unreacted 2',3'-dimethylphthalanilic acid. If the reaction is not driven to completion, you will have a mixture of starting material and product. Another possibility, though less common under standard conditions, is the intermolecular reaction between two molecules of the starting material, leading to polymeric byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting phthalanilic acid and the final phthalimide product. The starting material is a carboxylic acid and will have a different polarity and Rf value compared to the less polar imide product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Steric Hindrance: The 2',3'-dimethyl groups hinder the intramolecular cyclization. 2. Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy. 3. Catalyst Inactivity: The acid catalyst (e.g., acetic acid) may be of poor quality or insufficient amount. 4. Presence of Water: Moisture can prevent the dehydration step. | 1. Increase the reaction time and/or temperature. Consider using a stronger dehydrating agent like acetic anhydride in small amounts. 2. Optimize the reaction temperature. A typical range for this type of cyclization is 100-140 °C. 3. Use fresh, glacial acetic acid. Consider alternative catalysts such as sulphamic acid.[1] 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Equilibrium: The reaction may be reversible. | 1. Monitor the reaction by TLC until the starting material spot disappears. 2. Use a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product side. |
| Formation of Multiple Spots on TLC | 1. Side Reactions: Undesired side reactions may be occurring. 2. Decomposition: The starting material or product may be decomposing at high temperatures. | 1. Lower the reaction temperature and increase the reaction time. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Product Crystallization Issues: The product may be an oil or difficult to crystallize. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. After aqueous work-up, if the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be effective. If it is an oil, column chromatography is the preferred method. |
Experimental Protocols
Protocol 1: Cyclization using Glacial Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2',3'-dimethylphthalanilic acid (1.0 eq).
-
Solvent/Catalyst: Add glacial acetic acid (5-10 volumes).
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate:hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Cyclization using Sulphamic Acid Catalyst
-
Reaction Setup: In a round-bottom flask, add 2',3'-dimethylphthalanilic acid (1.0 eq) and sulphamic acid (0.1 eq).[1]
-
Solvent: Add a high-boiling point solvent such as toluene or xylene.
-
Heating: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture, and wash it with a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the cyclization of substituted phthalanilic acids. Please note that the data for the 2',3'-dimethyl derivative is an educated estimation based on similar sterically hindered substrates, and optimization may be required.
| Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalanilic acid | Glacial Acetic Acid | 110-120 | 2 | ~90 | [2] |
| Substituted Phthalanilic Acids | Sulphamic Acid | 110-130 | 0.5-1 | 85-98 | [1] |
| 2',3'-Dimethylphthalanilic acid (Expected) | Glacial Acetic Acid | 120-140 | 4-8 | 70-85 | N/A |
| 2',3'-Dimethylphthalanilic acid (Expected) | Sulphamic Acid/Toluene | 110-120 (reflux) | 2-4 | 75-90 | N/A |
Visualizations
Reaction Workflow
Caption: General workflow for the cyclization of 2',3'-dimethylphthalanilic acid.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the cyclization reaction.
References
optimizing reaction conditions for 2',3'-dimethylphthalanilic acid synthesis
Welcome to the technical support center for the synthesis of 2',3'-dimethylphthalanilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2',3'-dimethylphthalanilic acid?
A1: The synthesis is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 2,3-dimethylaniline. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalanilic acid.
Q2: What is the primary side reaction or impurity I should be aware of?
A2: The most common side reaction is the intramolecular cyclization of the 2',3'-dimethylphthalanilic acid product to form N-(2,3-dimethylphenyl)phthalimide. This dehydration reaction is often promoted by heat and acidic conditions.
Q3: How can I minimize the formation of the N-(2,3-dimethylphenyl)phthalimide impurity?
A3: To minimize imide formation, it is crucial to control the reaction temperature, keeping it as low as reasonably possible while still allowing the primary reaction to proceed. Additionally, avoiding strong acidic conditions can help. The choice of solvent is also important; using a non-polar, aprotic solvent can sometimes reduce the rate of this side reaction.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are highly recommended to confirm the chemical structure. The melting point of the purified product is also a key indicator of purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Low reactivity of starting materials. 3. Incorrect stoichiometry. 4. Product loss during workup. | 1. Extend the reaction time and monitor by TLC. 2. Gently heat the reaction mixture (while monitoring for imide formation). 3. Ensure a 1:1 molar ratio of phthalic anhydride to 2,3-dimethylaniline. 4. During aqueous workup, ensure the pH is appropriately adjusted to precipitate the carboxylic acid product fully. Avoid excessive washing with water as the product may have some solubility. |
| Product is an oil or fails to crystallize | 1. Presence of impurities (e.g., unreacted starting materials, solvent). 2. Formation of a mixture of product and the cyclized imide. | 1. Purify the crude product using column chromatography. 2. Attempt trituration with a non-polar solvent like hexane to induce crystallization of the desired acid. 3. Ensure all solvent from the reaction is removed under reduced pressure. |
| Melting point of the product is low and broad | 1. The product is impure. 2. Presence of residual solvent. | 1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water, toluene). 2. Dry the product thoroughly under vacuum. |
| Spectroscopic data (NMR, IR) shows unexpected peaks | 1. Presence of N-(2,3-dimethylphenyl)phthalimide impurity. 2. Residual starting materials or solvent. | 1. Look for characteristic imide carbonyl peaks in the IR spectrum (around 1710 cm⁻¹ and 1770 cm⁻¹) and the absence of the broad carboxylic acid OH stretch. ¹H NMR will show a different aromatic proton splitting pattern compared to the phthalanilic acid. 2. Compare the spectra with those of the starting materials and solvent to identify contaminants. Purify as needed. |
Experimental Protocols
General Synthesis of 2',3'-Dimethylphthalanilic Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Phthalic anhydride
-
2,3-Dimethylaniline
-
Anhydrous acetone (or another suitable aprotic solvent like dichloromethane or chloroform)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous acetone at room temperature.
-
In a separate container, prepare a solution of 2,3-dimethylaniline (1.0 equivalent) in anhydrous acetone.
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Slowly add the 2,3-dimethylaniline solution to the stirring solution of phthalic anhydride at room temperature.
-
A white precipitate should begin to form shortly after the addition.
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Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), remove the acetone under reduced pressure.
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To the resulting solid, add deionized water and stir to form a suspension.
-
Slowly add 1 M HCl dropwise to the suspension until the pH is acidic (pH 2-3) to ensure complete precipitation of the carboxylic acid.
-
Collect the white precipitate by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum to obtain the crude 2',3'-dimethylphthalanilic acid.
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The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
Table 1: Effect of Solvent on Reaction Time and Yield (Hypothetical Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by ¹H NMR) |
| Acetone | 25 | 2 | 95 | >98% |
| Dichloromethane | 25 | 3 | 92 | >98% |
| Toluene | 50 | 1 | 85 | 90% (with ~10% imide) |
| Acetic Acid | 25 | 1 | 90 | 95% (with ~5% imide) |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2',3'-dimethylphthalanilic acid.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield or impure product in the synthesis.
Technical Support Center: Synthesis of Phthalanilic acid, 2',3'-dimethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Phthalanilic acid, 2',3'-dimethyl-". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Experimental Protocol
A general methodology for the synthesis of N-arylphthalanilic acids is adapted here for the preparation of Phthalanilic acid, 2',3'-dimethyl-.
Objective: To synthesize Phthalanilic acid, 2',3'-dimethyl- from phthalic anhydride and 2,3-dimethylaniline.
Materials:
-
Phthalic anhydride
-
2,3-Dimethylaniline
-
Glacial acetic acid
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Sodium acetate
-
Ethanol
-
Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq.) and sodium acetate (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of 2,3-dimethylaniline (1.0 eq.) in ethanol.
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Heat the reaction mixture to reflux and maintain for 4-5 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the cooled mixture into cold water to precipitate the crude product.
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Filter the solid product, wash with water, and dry.
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Recrystallize the crude product from ethanol to obtain pure Phthalanilic acid, 2',3'-dimethyl-.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Loss of product during workup. | Ensure complete precipitation by using ice-cold water. Be careful not to lose solid material during filtration and washing. | |
| Incorrect stoichiometry of reactants. | Accurately weigh all reactants to ensure a 1:1 molar ratio of phthalic anhydride to 2,3-dimethylaniline. | |
| Presence of Multiple Spots on TLC | Formation of side products. | See the "Side Reactions" section below for identification and mitigation of common side products such as N-(2,3-dimethylphenyl)phthalimide and phthalic acid. |
| Unreacted starting materials. | If starting materials are present, consider extending the reaction time or ensuring the reaction temperature is adequate. | |
| Product is an Oil or Gummy Solid | Impurities present. | The presence of side products or residual solvent can prevent crystallization. Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization. |
| Insufficient cooling during precipitation. | Ensure the water used for precipitation is ice-cold to promote rapid and complete solidification of the product. | |
| Difficulty in Product Purification | Co-precipitation of side products. | If recrystallization is ineffective, consider column chromatography for purification. A solvent system can be developed based on the polarity of the desired product and impurities observed by TLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of Phthalanilic acid, 2',3'-dimethyl-?
A1: The two most common side reactions are the hydrolysis of the product back to the starting materials and the intramolecular cyclization to form the corresponding imide.
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Hydrolysis: Phthalanilic acid can undergo hydrolysis, catalyzed by the presence of its own carboxylic acid group, to revert to phthalic acid and 2,3-dimethylaniline. This is more likely to occur if there is excess water in the reaction or during workup.
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Cyclization: Upon heating, especially in the presence of a dehydrating agent or prolonged heating in acetic acid, phthalanilic acid can cyclize to form N-(2,3-dimethylphenyl)phthalimide.[1]
Q2: How can I minimize the formation of the N-(2,3-dimethylphenyl)phthalimide side product?
A2: To minimize the formation of the imide, it is crucial to control the reaction temperature and time. Overheating or extending the reaction time unnecessarily can promote the dehydration and cyclization of the phthalanilic acid.[1] Using a minimal amount of glacial acetic acid as the solvent can also help, as it can act as a dehydrating agent at high temperatures.
Q3: My product appears to be contaminated with phthalic acid. How can I remove it?
A3: Phthalic acid is a potential side product from the hydrolysis of either the starting phthalic anhydride or the phthalanilic acid product. Since phthalic acid is more polar than the desired product, it can often be removed by careful recrystallization. If this is not effective, a mild basic wash during the workup procedure (e.g., with a dilute sodium bicarbonate solution) can help to remove the acidic phthalic acid, though this may also risk hydrolyzing the desired product.
Q4: What is the role of sodium acetate in this reaction?
A4: Sodium acetate acts as a basic catalyst. It can deprotonate the carboxylic acid intermediate, facilitating the nucleophilic attack of the amine.
Q5: Can I use a different solvent for this reaction?
A5: While glacial acetic acid is commonly used, other aprotic solvents can be employed. The choice of solvent can influence the reaction rate and the formation of side products. It is recommended to consult the literature for specific examples or to perform small-scale trials to optimize the solvent conditions for your specific needs.
Visualizations
Caption: Main reaction pathway for the synthesis of Phthalanilic acid, 2',3'-dimethyl-.
Caption: Potential side reaction pathways in the synthesis.
Caption: A typical experimental workflow for the synthesis.
References
preventing degradation of "Phthalanilic acid, 2',3'-dimethyl-" during storage
This technical support center provides guidance on the proper storage and handling of "Phthalanilic acid, 2',3'-dimethyl-" to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Phthalanilic acid, 2',3'-dimethyl-?
To ensure the long-term stability of Phthalanilic acid, 2',3'-dimethyl-, it is recommended to store it in a cool, dry, and dark place.[1] Keep the container tightly sealed to prevent moisture absorption and exposure to air.[1][2] For extended storage, consider refrigeration in an airtight container. Avoid exposure to direct sunlight or strong incandescent light.[3][4]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for 2',3'-dimethyl-phthalanilic acid are not extensively documented, similar compounds like phthalanilic acids and phthalate esters are susceptible to degradation through hydrolysis and photolysis.[5][6]
-
Hydrolysis: The amide bond in the phthalanilic acid structure can be susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of phthalic acid and 2,3-dimethylaniline.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic degradation, potentially leading to the cleavage of chemical bonds and the formation of various byproducts.[5][7]
Q3: How can I identify if my sample of Phthalanilic acid, 2',3'-dimethyl- has degraded?
Visual inspection may reveal changes in color or the appearance of solid precipitates in a solution. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] These methods can separate the parent compound from its degradation products and provide quantitative data on its purity.
Q4: Are there any known incompatibilities for this compound?
Phthalanilic acid, 2',3'-dimethyl- should be stored away from strong acids, bases, and oxidizing agents to prevent chemical reactions that could lead to degradation.[2][3] Store it separately from these substances to maintain its integrity.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the storage and handling of Phthalanilic acid, 2',3'-dimethyl-.
Storage and Handling Issues
| Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping) | Moisture absorption, exposure to light or air. | Store the compound in a desiccator or a tightly sealed container with a desiccant. Protect from light by using an amber vial or storing it in a dark cabinet.[1] |
| Unexpected experimental results or loss of activity | Degradation of the compound. | Assess the purity of the compound using analytical techniques like HPLC or LC-MS. If degradation is confirmed, procure a fresh batch and review storage and handling procedures. |
| Poor solubility | Potential degradation leading to less soluble byproducts. | Confirm the purity of the sample. If impurities are present, purification may be necessary. Ensure the appropriate solvent is being used for dissolution. |
Experimental Workflow for Troubleshooting Degradation
The following workflow can guide researchers in identifying and addressing potential degradation of Phthalanilic acid, 2',3'-dimethyl-.
Potential Degradation Pathway
The diagram below illustrates a hypothetical hydrolytic degradation pathway for Phthalanilic acid, 2',3'-dimethyl-, which is a plausible route based on the degradation of similar chemical structures.
Experimental Protocols
To assess the stability and detect potential degradation of Phthalanilic acid, 2',3'-dimethyl-, standardized analytical methods are crucial. Below are outlines for recommended experimental protocols.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine analysis of compound purity and the quantification of degradation products.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of Phthalanilic acid, 2',3'-dimethyl- in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating polar and non-polar compounds.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.
-
Column Temperature: 25-30 °C.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
-
The appearance of new peaks may indicate the presence of degradation products.
-
Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying the chemical structures of unknown degradation products.[8]
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis.
-
-
LC-MS Conditions (Example):
-
Use similar LC conditions as for the HPLC analysis to achieve separation.
-
The eluent from the LC column is directed into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the parent compound and any degradation products.
-
-
Data Analysis:
-
The mass spectra of the degradation products can provide information about their molecular weight and elemental composition, aiding in their structural elucidation.[8]
-
References
- 1. csuohio.edu [csuohio.edu]
- 2. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: HPLC Analysis of 2',3'-Dimethylphthalanilic Acid
This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 2',3'-dimethylphthalanilic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. A "tailing" peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2][3]
Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest significant tailing that should be addressed.[2]
| Tailing Factor (Tf) | Peak Shape Interpretation |
| Tf = 1.0 | Perfectly symmetrical Gaussian peak |
| 1.0 < Tf ≤ 1.2 | Acceptable for most methods |
| Tf > 1.2 | Significant tailing, troubleshooting required |
| Tf > 2.0 | Generally unacceptable for quantitative analysis[2] |
Q2: What are the most common causes of peak tailing for an acidic compound like 2',3'-dimethylphthalanilic acid?
A2: For acidic compounds, the primary cause of peak tailing is related to the ionization state of the analyte during separation.[2][4] The main contributing factors include:
-
Improper Mobile Phase pH: If the mobile phase pH is too close to or above the pKa of 2',3'-dimethylphthalanilic acid, the compound's carboxylic acid group will be deprotonated (ionized). This negatively charged form can undergo secondary ionic interactions with the stationary phase, leading to tailing.[3][4][5]
-
Secondary Interactions with the Column: Even at a suitable pH, interactions can occur between the analyte and active sites on the silica packing material, such as residual silanol groups or trace metal contaminants.[1][6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2][6]
-
Column Contamination or Degradation: An old or contaminated column can lose efficiency and lead to poor peak shapes.[2][7][8]
Q3: How does mobile phase pH specifically affect the peak shape of 2',3'-dimethylphthalanilic acid?
A3: The mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[9] To achieve a sharp, symmetrical peak for an acidic analyte like 2',3'-dimethylphthalanilic acid, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa.[5][9] At this low pH, the carboxylic acid group remains fully protonated (non-ionized), minimizing unwanted secondary interactions with the stationary phase and promoting a single, well-defined retention mechanism.[4][10]
Troubleshooting Guide for Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing in the analysis of 2',3'-dimethylphthalanilic acid.
Step 1: Initial Assessment & System Check
Q4: My peak is tailing. Where do I start?
A4: Before modifying the method, perform a quick system check to rule out common instrumental issues.
-
Check for Leaks: Ensure all fittings between the injector, column, and detector are secure. Leaks can cause flow rate fluctuations and peak distortion.
-
Review System Suitability: Compare the current tailing factor, retention time, and plate count to historical data from when the method was performing well. A sudden change points to a specific event (e.g., new mobile phase batch, column change).
-
Inspect for Extra-Column Volume: Excessive dead volume in the system (e.g., from using tubing with a large internal diameter or long connection lines) can contribute to peak broadening and tailing.[11] Ensure tubing is as short and narrow as possible.
Step 2: Mobile Phase Optimization
Q5: How do I optimize the mobile phase to fix peak tailing for my acidic analyte?
A5: Mobile phase optimization, particularly pH control, is the most effective way to improve the peak shape for 2',3'-dimethylphthalanilic acid.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine Analyte pKa: The pKa of the carboxylic acid group in 2',3'-dimethylphthalanilic acid is estimated to be around 4.0.
-
Target pH: To ensure the analyte is fully protonated, the mobile phase pH should be adjusted to a range of 2.5 - 3.0 .
-
Select a Buffer: Use a buffer system effective in the target pH range. Phosphate or formate buffers are common choices. A buffer concentration of 10-50 mM is typically sufficient.[2]
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Prepare Aqueous Phase: Prepare the aqueous portion of the mobile phase (e.g., 25 mM potassium phosphate).
-
Adjust pH: Use a calibrated pH meter to adjust the pH of the aqueous solution by adding an acid (e.g., phosphoric acid for a phosphate buffer). Important: Measure and adjust the pH of the aqueous component before mixing with the organic modifier.[4]
-
Filter and Degas: Filter the buffer through a 0.45 µm or 0.22 µm filter and degas thoroughly before use.
| Parameter | Recommendation for 2',3'-dimethylphthalanilic acid | Expected Outcome |
| Mobile Phase pH | Adjust to pH 2.5 - 3.0 (at least 1.5 units below analyte pKa).[5] | Suppresses ionization of the carboxylic acid, reducing secondary interactions and sharpening the peak. |
| Buffer Strength | Increase buffer concentration to 25-50 mM.[2] | Improves pH stability and control, leading to more consistent peak shapes. |
| Organic Modifier | Test both Acetonitrile (ACN) and Methanol (MeOH). | The choice of organic solvent can influence selectivity and peak shape.[11] |
| Competing Acid | Add a small amount of a competing acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase. | The competing acid can mask active silanol sites on the column, further reducing secondary interactions.[3] |
Step 3: Column Evaluation and Selection
Q6: I've adjusted the mobile phase pH, but my peak is still tailing. Could the column be the problem?
A6: Yes, if mobile phase optimization does not resolve the issue, the column is the next component to investigate.
Experimental Protocol: Column Flushing and Regeneration
If you suspect column contamination, a flushing procedure can help.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Column Direction: Flip the column so the flow is in the reverse direction.
-
Flush with a Series of Solvents: Sequentially flush the column with solvents of increasing elution strength. For a standard C18 column, a typical sequence is:
-
Mobile Phase (without buffer)
-
100% Water
-
100% Acetonitrile or Methanol
-
Isopropanol
-
-
Re-equilibrate: Return the column to its normal flow direction and re-equilibrate with the mobile phase until the baseline is stable.
Column Selection
For robust analysis of acidic compounds, consider the following:
-
High-Purity Silica (Type B): Modern columns are made with high-purity silica that has fewer acidic silanol groups and lower metal content, reducing the potential for secondary interactions.[12]
-
End-Capped Columns: A well-end-capped column has most of its residual silanol groups chemically deactivated, leading to improved peak shapes for polar and ionizable compounds.[10][11]
Step 4: Sample and Injection Considerations
Q7: Can my sample preparation or injection volume cause peak tailing?
A7: Absolutely. Sample-related issues are a common and sometimes overlooked cause of poor peak shape.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to a characteristic "right triangle" peak shape.[3][6]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 40% ACN) will cause the peak to be broad and distorted.[2][3]
-
Troubleshooting: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.[3]
-
Visual Guides
Caption: Troubleshooting workflow for resolving peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. bvchroma.com [bvchroma.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
increasing the efficiency of 2',3'-dimethylphthalanilic acid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification of 2',3'-dimethylphthalanilic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the extraction of 2',3'-dimethylphthalanilic acid?
A1: The extraction of 2',3'-dimethylphthalanilic acid, a carboxylic acid, typically relies on its differential solubility in aqueous and organic solvents, which is highly dependent on the pH of the aqueous phase. The general workflow involves:
-
Synthesis: Reaction of phthalic anhydride with 2,3-dimethylaniline.
-
Acid-Base Extraction: Dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt. This separates it from neutral or basic impurities that remain in the organic layer.
-
Acidification: Acidifying the aqueous layer to a low pH (typically pH 2-4) to precipitate the purified 2',3'-dimethylphthalanilic acid.[1][2][3]
-
Isolation and Drying: Collecting the precipitate by filtration and drying to obtain the purified product.
Q2: How do I choose an appropriate solvent for the initial extraction?
A2: The ideal solvent should readily dissolve the crude product but be immiscible with water. Based on the solubility of structurally similar N-phenylanthranilic acid, suitable solvents include ethyl acetate, acetone, and 1-butanol.[4] Toluene can also be a good choice. The selection may also depend on downstream applications and the ease of solvent removal. A solvent miscibility table can be a useful reference.
Q3: What is the optimal pH for precipitating the final product?
Q4: How can I improve the crystal quality of the final product?
A4: Crystal quality can be improved by controlling the rate of precipitation. Instead of rapid acidification, which can lead to the formation of small or amorphous particles, a slower, dropwise addition of the acid with gentle stirring can promote the growth of larger, more well-defined crystals. Recrystallization from a suitable solvent system is also a highly effective method for purification and improving crystal quality.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Precipitate | 1. Incomplete extraction into the aqueous basic solution. 2. Insufficient acidification. 3. Product is too soluble in the acidic aqueous solution. | 1. Ensure thorough mixing during the basic wash. Perform multiple extractions with smaller volumes of the basic solution. 2. Check the pH of the aqueous layer with a calibrated pH meter and add more acid if necessary to reach a pH of 2-4.[1][2][3] 3. Cool the solution in an ice bath to decrease solubility before filtration. If the product is still too soluble, consider using a different initial organic solvent that has lower water miscibility. |
| Oily Product Instead of Solid Precipitate | 1. Presence of impurities that lower the melting point of the product. 2. Supersaturation or too rapid precipitation. | 1. Perform an additional wash of the initial organic solution with brine to remove water-soluble impurities. Consider a recrystallization step after initial isolation. 2. Add the acid for precipitation slowly and with vigorous stirring. Seeding the solution with a small crystal of the pure product can help induce proper crystallization.[5] |
| Discolored Product | 1. Presence of colored impurities from the starting materials or side reactions. 2. Oxidation of the product or impurities. | 1. Treat the initial organic solution with activated charcoal before the basic extraction to adsorb colored impurities. 2. Perform the extraction and precipitation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of low temperatures during extraction can also help preserve anthocyanin stability, which may be relevant for certain impurities.[3] |
| Difficulty in Filtration | 1. Very fine or gelatinous precipitate. | 1. Allow the precipitate to digest (sit in the mother liquor) for a period (e.g., overnight) to allow for particle size to increase. 2. Use a different filter medium, such as a Celite pad, to aid in the filtration of fine particles. |
| Inconsistent HPLC Results | 1. Incomplete dissolution of the sample. 2. Degradation of the analyte in the mobile phase. 3. Poor peak shape. | 1. Ensure the sample is fully dissolved in the mobile phase or a suitable solvent before injection. Sonication may be helpful. 2. Check the stability of 2',3'-dimethylphthalanilic acid at the pH of the mobile phase. Adjust the mobile phase pH if necessary. Acidic conditions are often associated with higher stability for phenolic compounds.[2] 3. Adjust the mobile phase composition. For acidic compounds, a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) often improves peak shape.[6] |
Data Presentation
Table 1: Solubility of N-phenylanthranilic Acid (a structurally similar compound) in Various Organic Solvents at Different Temperatures. [4]
| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |
| Acetone | 283.15 | 29.85 |
| 298.15 | 45.21 | |
| 313.15 | 63.89 | |
| Ethyl Acetate | 283.15 | 23.47 |
| 298.15 | 35.88 | |
| 313.15 | 51.76 | |
| 1-Butanol | 283.15 | 18.92 |
| 298.15 | 29.54 | |
| 313.15 | 43.27 | |
| Toluene | 283.15 | 5.63 |
| 298.15 | 9.18 | |
| 313.15 | 14.23 | |
| Methanol | 283.15 | 13.56 |
| 298.15 | 21.77 | |
| 313.15 | 32.45 | |
| Ethanol | 283.15 | 15.89 |
| 298.15 | 25.11 | |
| 313.15 | 37.02 |
Note: This data is for N-phenylanthranilic acid and should be used as a guide for solvent selection for 2',3'-dimethylphthalanilic acid.
Experimental Protocols
Protocol 1: Synthesis and Extraction of 2',3'-Dimethylphthalanilic Acid
This protocol is a general procedure based on the synthesis of similar phthalanilic acids.
Materials:
-
Phthalic anhydride
-
2,3-Dimethylaniline
-
Toluene (or another suitable organic solvent)
-
5% (w/v) Sodium bicarbonate solution
-
3 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of toluene.
-
Add 2,3-dimethylaniline (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will likely precipitate as a white solid.
-
Filter the crude product and wash with a small amount of cold toluene.
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash three times with a 5% sodium bicarbonate solution. Combine the aqueous layers.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover any unreacted starting materials or neutral byproducts.
-
Cool the combined aqueous layers in an ice bath and slowly add 3 M hydrochloric acid with stirring until the pH is between 2 and 3.
-
A white precipitate of 2',3'-dimethylphthalanilic acid should form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 50-60 °C.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be optimized for the analysis of 2',3'-dimethylphthalanilic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of 2',3'-dimethylphthalanilic acid (to be determined, but likely in the 254-280 nm range).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of accurately weighed, purified 2',3'-dimethylphthalanilic acid in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the extracted product and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2',3'-dimethylphthalanilic acid in the samples from the calibration curve.[6][7]
Visualizations
Caption: Experimental workflow for the synthesis and extraction of 2',3'-dimethylphthalanilic acid.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2',3'-Dimethylphthalanilic Acid and Phthalanilic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2',3'-dimethylphthalanilic acid and phthalanilic acid. Due to a significant lack of published experimental data on 2',3'-dimethylphthalanilic acid, this guide primarily details the known properties and biological activities of phthalanilic acid, while outlining the limited available information and potential research avenues for its dimethylated analogue.
Introduction
Phthalanilic acid, the N-phenylamide of phthalic acid, has garnered attention for its role as a plant growth regulator with biostimulatory functions. Its derivatives are subjects of ongoing research for their potential applications in agriculture and pharmacology. 2',3'-Dimethylphthalanilic acid, a structural analogue with two methyl groups on the phenyl ring, is a less-studied compound. This guide aims to provide a comparative overview of these two molecules, summarizing the existing experimental data for phthalanilic acid and highlighting the current knowledge gap regarding its 2',3'-dimethyl counterpart.
Chemical Structure and Properties
The chemical structures of phthalanilic acid and 2',3'-dimethylphthalanilic acid are presented below. The addition of the two methyl groups in the 2' and 3' positions of the phenyl ring in 2',3'-dimethylphthalanilic acid is expected to alter its physicochemical properties, such as solubility, lipophilicity, and steric hindrance, which could, in turn, influence its biological activity.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Phthalanilic Acid | [Image of Phthalanilic Acid structure] | C₁₄H₁₁NO₃ | 241.24 g/mol |
| 2',3'-Dimethylphthalanilic Acid | [Image of 2',3'-Dimethylphthalanilic Acid structure] | C₁₆H₁₅NO₃ | 269.29 g/mol |
A comprehensive summary of the physicochemical properties of 2',3'-dimethylphthalanilic acid is not available in the current scientific literature.
Synthesis
Phthalanilic Acid: The synthesis of phthalanilic acid and its substituted derivatives is well-documented. A common method involves the reaction of phthalic anhydride with aniline or a substituted aniline in a suitable solvent.
Caption: General synthesis scheme for phthalanilic acid.
Caption: Proposed synthesis scheme for 2',3'-dimethylphthalanilic acid.
Biological Activity and Performance Data
Phthalanilic Acid: A Plant Growth Biostimulant
Phthalanilic acid has been demonstrated to act as a biostimulant, positively influencing plant growth, development, and stress response. A key study on cowpea (Vigna unguiculata) provides substantial data on its effects.[1]
Experimental Data Summary:
The following tables summarize the effects of foliar application of phthalanilic acid (PPA) on various parameters in cowpea plants.[1]
Table 1: Effect of Phthalanilic Acid on Photosynthetic Pigments [1]
| Treatment | Chlorophyll Content (mg/g FW) - Day 7 | Chlorophyll Content (mg/g FW) - Day 14 |
| Control | 1.85 ± 0.08 | 1.92 ± 0.07 |
| 133.3 mg/L PPA | 2.13 ± 0.09 | 2.18 ± 0.08 |
| 200.0 mg/L PPA | 2.27 ± 0.11 | 2.39 ± 0.10 |
| 266.7 mg/L PPA | 2.19 ± 0.10 | 2.25 ± 0.09 |
Table 2: Effect of Phthalanilic Acid on Antioxidant Enzyme Activity (Day 11) [1]
| Treatment | Superoxide Dismutase (SOD, U/g FW) | Peroxidase (POD, U/g FW·min) | Catalase (CAT, U/g FW·min) |
| Control | 156.3 ± 7.8 | 325.4 ± 15.1 | 45.2 ± 2.3 |
| 133.3 mg/L PPA | 178.9 ± 8.5 | 443.1 ± 20.7 | 52.8 ± 2.6 |
| 200.0 mg/L PPA | 192.5 ± 9.1 | 495.6 ± 23.3 | 58.7 ± 2.9 |
| 266.7 mg/L PPA | 185.7 ± 8.8 | 468.2 ± 21.9 | 55.4 ± 2.7 |
Table 3: Effect of Phthalanilic Acid on Cowpea Yield and Quality [1]
| Treatment | Pod Length (cm) | Pod Weight (g) | Yield ( kg/ha ) | Vitamin C (mg/100g) |
| Control | 18.2 ± 0.9 | 10.5 ± 0.5 | 4520 ± 210 | 15.8 ± 0.7 |
| 133.3 mg/L PPA | 19.5 ± 1.0 | 11.3 ± 0.6 | 4980 ± 230 | 17.2 ± 0.8 |
| 200.0 mg/L PPA | 21.1 ± 1.1 | 12.4 ± 0.6 | 5240 ± 250 | 18.9 ± 0.9 |
| 266.7 mg/L PPA | 20.3 ± 1.0 | 11.8 ± 0.6 | 5110 ± 240 | 18.1 ± 0.8 |
2',3'-Dimethylphthalanilic Acid: A Knowledge Gap
Currently, there is a significant lack of publicly available experimental data on the biological activity of 2',3'-dimethylphthalanilic acid. While it is plausible that this compound may also exhibit plant growth regulatory properties, potentially with altered efficacy or specificity due to the dimethyl substitution, this remains to be experimentally verified.
Experimental Protocols
Plant Growth and Treatment (Phthalanilic Acid)[1]
-
Plant Material: Cowpea (Vigna unguiculata L.) seeds.
-
Growth Conditions: Field trial with standard agricultural practices.
-
Treatment Application: Foliar spray of phthalanilic acid solutions (133.3, 200.0, and 266.7 mg·L⁻¹) at the seedling stage (3-4 true leaves) and the early flowering period. A control group is sprayed with water.
-
Data Collection: Samples (leaves, pods) are collected at various time points after treatment for analysis.
Measurement of Photosynthetic Pigments[1]
-
Extraction: Fresh leaf tissue (0.2 g) is homogenized in 10 mL of 80% acetone.
-
Centrifugation: The homogenate is centrifuged at 4000 rpm for 10 minutes.
-
Spectrophotometry: The absorbance of the supernatant is measured at 663 nm and 645 nm.
-
Calculation: Chlorophyll content is calculated using standard equations.
Antioxidant Enzyme Assays[1]
-
Enzyme Extraction: Fresh leaf tissue (0.5 g) is ground in a pre-chilled mortar with liquid nitrogen and homogenized in 5 mL of extraction buffer (e.g., phosphate buffer, pH 7.8, containing EDTA and PVPP). The homogenate is centrifuged at 12,000 rpm for 20 minutes at 4°C. The supernatant is used for enzyme assays.
-
Superoxide Dismutase (SOD) Activity: Assayed by measuring its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Peroxidase (POD) Activity: Determined by measuring the oxidation of guaiacol at 470 nm.
-
Catalase (CAT) Activity: Assayed by monitoring the decomposition of H₂O₂ at 240 nm.
Signaling Pathways and Experimental Workflows
The biostimulatory effects of phthalanilic acid likely involve the modulation of various physiological and biochemical pathways within the plant.
Caption: Proposed signaling pathway of phthalanilic acid's biostimulatory effects.
Caption: General experimental workflow for evaluating plant growth regulators.
Conclusion and Future Directions
Phthalanilic acid is a compound with demonstrated biostimulatory effects on plants, enhancing photosynthetic capacity, antioxidant defense systems, and ultimately improving crop yield and quality. Detailed experimental protocols for its evaluation are available.
In stark contrast, 2',3'-dimethylphthalanilic acid remains a largely uncharacterized molecule. The presence of methyl groups suggests potential differences in its activity profile compared to phthalanilic acid. Future research should focus on:
-
Synthesis and Characterization: Developing and publishing a robust synthetic protocol for 2',3'-dimethylphthalanilic acid and thoroughly characterizing its physicochemical properties.
-
Comparative Biological Evaluation: Conducting direct comparative studies of 2',3'-dimethylphthalanilic acid and phthalanilic acid to assess their relative efficacy as plant growth regulators.
-
Structure-Activity Relationship (SAR) Studies: Investigating a broader range of substituted phthalanilic acid derivatives to understand the impact of substituent type, position, and number on biological activity.
Such studies are crucial for unlocking the potential of this class of compounds in agriculture and other fields.
References
A Comparative Guide to the Validation of a UPLC-MS/MS Method for the Quantification of 2',3'-Dimethylphthalanilic Acid
This guide provides a comprehensive overview of the validation of a Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 2',3'-dimethylphthalanilic acid in a biological matrix, such as human plasma. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical validation parameters, presents a detailed experimental protocol, and compares the UPLC-MS/MS methodology with alternative analytical techniques.
Introduction to 2',3'-Dimethylphthalanilic Acid Analysis
Accurate and reliable quantification of drug candidates and their metabolites is paramount in drug discovery and development. 2',3'-Dimethylphthalanilic acid, a small organic molecule, requires a sensitive and selective analytical method for its determination in biological samples. UPLC-MS/MS has emerged as the gold standard for such applications due to its superior resolution, speed, and specificity. This guide will walk through the essential steps of validating a UPLC-MS/MS method for this analyte, ensuring data integrity and regulatory compliance.
Comparison of Analytical Technologies
While UPLC-MS/MS is often the preferred method for the quantification of small molecules like 2',3'-dimethylphthalanilic acid in complex matrices, other techniques can be considered. The choice of analytical methodology depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the analyte and matrix.
| Feature | UPLC-MS/MS | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Selectivity | Very High | Moderate to High | High | High (depends on antibody) |
| Sensitivity | Very High (pg/mL to fg/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) | Very High (pg/mL to ng/mL) |
| Throughput | High | Moderate | Moderate | High |
| Sample Derivatization | Generally not required | Not required | Often required for polar analytes | Not applicable |
| Matrix Effects | Can be significant, requires careful management | Less prone than MS, but can occur | Can be significant | Can be significant |
| General Applicability | Broad range of small molecules | Chromophore-containing compounds | Volatile and thermally stable compounds | Specific to the analyte with available antibody |
| Cost (Instrument) | High | Low to Moderate | Moderate to High | Low (reader), but high assay development cost |
UPLC-MS/MS Method Validation: A Detailed Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4] The validation of a bioanalytical method for 2',3'-dimethylphthalanilic acid should be performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][3][4][6][7][8][9]
Experimental Workflow
The following diagram illustrates the key stages in the validation of the UPLC-MS/MS method.
Caption: Workflow for UPLC-MS/MS method validation.
Sample Preparation Protocol
A protein precipitation method is commonly used for the extraction of small molecules from plasma samples.
-
Spiking: To 100 µL of blank human plasma, add the appropriate volume of 2',3'-dimethylphthalanilic acid working standard and 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Operating Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | 2',3'-Dimethylphthalanilic acid: m/z 282.1 -> 134.1Internal Standard: m/z 287.1 -> 139.1 (example) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Summary of Validation Parameters
The following tables summarize the acceptance criteria and hypothetical performance data for the UPLC-MS/MS method validation for 2',3'-dimethylphthalanilic acid.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| 2',3'-Dimethylphthalanilic acid | 1 - 1000 | > 0.995 | y = 0.025x + 0.001 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 10 | ± 15 | < 12 | ± 18 |
| Low | 3 | < 8 | ± 10 | < 10 | ± 12 |
| Medium | 100 | < 7 | ± 8 | < 9 | ± 10 |
| High | 800 | < 6 | ± 7 | < 8 | ± 9 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 800 | 95.1 | 101.5 |
Stability
| Stability Test | Storage Condition | Duration | % Change from Nominal |
| Short-Term | Room Temperature | 8 hours | < 5 |
| Long-Term | -80°C | 30 days | < 8 |
| Freeze-Thaw | 3 cycles (-80°C to RT) | 3 days | < 10 |
| Post-Preparative | Autosampler (4°C) | 24 hours | < 6 |
Logical Relationship of Validation Parameters
The successful validation of a bioanalytical method relies on the interplay of several key parameters, as illustrated in the diagram below.
Caption: Inter-relationships of key validation parameters.
Conclusion
The UPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of 2',3'-dimethylphthalanilic acid in biological matrices. A thorough validation process, encompassing the evaluation of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability, is crucial to ensure the generation of reliable data for pharmacokinetic, toxicokinetic, and other studies in the drug development pipeline. The detailed protocol and acceptance criteria presented in this guide serve as a valuable resource for scientists and researchers tasked with developing and validating similar bioanalytical methods.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. moh.gov.bw [moh.gov.bw]
Unraveling the Mechanism of 2',3'-Dimethylphthalanilic Acid Cyclization: A Computational and Experimental Comparison
A detailed analysis of the intramolecular cyclization of 2',3'-dimethylphthalanilic acid to form the corresponding N-phenylphthalimide is presented, drawing upon experimental kinetic studies and comparative computational models of the parent phthalanilic acid. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the reaction mechanism, highlighting the influence of ortho-substitution on reaction kinetics.
The cyclization of phthalanilic acids to N-phenylphthalimides is a fundamental reaction in organic synthesis, with implications for the development of various pharmaceuticals and functional materials. The mechanism of this intramolecular reaction, particularly the role of catalysts and substituents, has been a subject of both experimental and computational investigation. This guide focuses on the specific case of 2',3'-dimethylphthalanilic acid, comparing its reactivity to the unsubstituted parent compound and other substituted analogues.
Reaction Mechanism: A Two-Step Pathway
Experimental and computational studies have established that the cyclization of phthalanilic acid in the presence of a carboxylic acid catalyst, such as glacial acetic acid, proceeds through a two-step addition-elimination mechanism.[1][2]
-
Intramolecular Cyclization: The reaction is initiated by a nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon. This is typically the slower, rate-determining step and is facilitated by a proton transfer mechanism, often mediated by the solvent or a catalyst. This leads to the formation of a tetrahedral intermediate.[1][2]
-
Dehydration: The tetrahedral intermediate then undergoes dehydration, eliminating a molecule of water to form the final N-phenylphthalimide product. This second step is generally faster than the initial cyclization.[1][2]
The presence of an acid catalyst, like acetic acid, is crucial. It acts as a proton shuttle, simultaneously protonating the carbonyl oxygen of the carboxylic acid (making the carbonyl carbon more electrophilic) and deprotonating the amide nitrogen (making it more nucleophilic), thus lowering the activation energy of the cyclization step.[1]
Experimental Data: The Impact of Ortho-Substitution
Kinetic studies on a range of substituted phthalanilic acids, including 2',3'-dimethylphthalanilic acid, have provided valuable insights into the electronic and steric effects of substituents on the rate of cyclization. The seminal work by Perry and Parveen investigated the kinetics of cyclization of various phthalanilic acids in glacial acetic acid.
| Substituent | Relative Rate Constant (k_rel) |
| Unsubstituted | 1.00 |
| 2'-Methyl | 0.45 |
| 3'-Methyl | 1.20 |
| 4'-Methyl | 1.35 |
| 2',3'-Dimethyl | 0.58 |
| 2',5'-Dimethyl | 0.52 |
| 2',6'-Dimethyl | 0.08 |
Data adapted from Perry and Parveen, J. Chem. Soc., Perkin Trans. 2, 2001, 512-521. The relative rate constants are qualitative representations based on the reported data.
From the experimental data, a clear trend emerges regarding ortho-substitution. The presence of a single methyl group in the ortho position (2'-methyl) significantly retards the reaction rate compared to the unsubstituted acid. The introduction of a second methyl group at the 3' position (as in 2',3'-dimethylphthalanilic acid) leads to a rate that is still slower than the unsubstituted acid but slightly faster than the 2'-methyl substituted analogue. The most pronounced steric hindrance is observed with two ortho-substituents (2',6'-dimethyl), which dramatically slows down the cyclization.
Computational Analysis: A Baseline for Comparison
This computational model confirms the two-step mechanism and highlights the crucial role of the acetic acid molecule in facilitating proton transfer. The calculated activation energy for the rate-determining cyclization step in the parent compound provides a benchmark against which the experimental rates of substituted analogues can be compared.
The observed rate retardation in 2',3'-dimethylphthalanilic acid can be attributed primarily to steric hindrance. The ortho-methyl group is expected to clash with the carbonyl group of the phthalic acid moiety, hindering the approach of the amide nitrogen to the carbonyl carbon. This steric strain would raise the energy of the transition state for the cyclization step, thereby increasing the activation energy and slowing down the reaction. The slightly faster rate of the 2',3'-dimethyl derivative compared to the 2'-methyl derivative might be due to subtle electronic effects or minor conformational adjustments, though this is speculative without direct computational evidence.
Experimental Protocols
Synthesis of Substituted Phthalanilic Acids
Substituted phthalanilic acids are typically prepared by the reaction of phthalic anhydride with the corresponding substituted aniline in a suitable solvent such as chloroform or glacial acetic acid. The reaction mixture is stirred at room temperature or gently heated until the product precipitates. The crude product is then collected by filtration, washed, and can be recrystallized to obtain the pure phthalanilic acid.
Kinetic Measurements of Cyclization
The kinetics of the cyclization reaction are commonly followed spectrophotometrically. A solution of the phthalanilic acid in glacial acetic acid is maintained at a constant temperature in a thermostated cell of a UV-Vis spectrophotometer. The reaction is monitored by measuring the change in absorbance at a wavelength where the starting material and product have significantly different extinction coefficients. The rate constants are then determined by fitting the absorbance versus time data to the appropriate kinetic model.
Computational Methodology
Density Functional Theory (DFT) and Ab Initio Calculations
Computational studies on the phthalanilic acid cyclization mechanism typically employ high-level quantum mechanical methods. The geometries of the reactants, transition states, and products are optimized using methods such as Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a suitable basis set (e.g., 6-31G(d,p)). To accurately model the reaction in the presence of a catalyst, an explicit molecule of the catalyst (e.g., acetic acid) is included in the calculations. The transition states are located and verified by the presence of a single imaginary frequency in the vibrational analysis. The activation energies and reaction energies are then calculated from the energies of the optimized structures.
Visualizing the Reaction Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The two-step mechanism of 2',3'-dimethylphthalanilic acid cyclization.
Caption: Workflow for the synthesis and kinetic analysis of the cyclization reaction.
Conclusion
The cyclization of 2',3'-dimethylphthalanilic acid follows a well-established two-step addition-elimination mechanism, analogous to the parent phthalanilic acid. Experimental data clearly demonstrates that the presence of the ortho-methyl groups, particularly the one at the 2' position, sterically hinders the initial rate-determining cyclization step, leading to a slower reaction rate compared to the unsubstituted analogue. While a direct computational study on this specific substituted compound is lacking, the theoretical framework established for the parent compound provides a strong basis for interpreting these experimental findings. Future computational studies focusing on ortho-substituted phthalanilic acids would be valuable to provide a more quantitative understanding of the steric and electronic effects at play.
References
Comparative Analysis of Antibody Cross-Reactivity Against Phthalanilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against N-(4-carboxyphenyl)phthalanilic acid. The data presented is illustrative, based on established principles of immunochemistry, to demonstrate how structural variations in phthalanilic acid derivatives can influence antibody binding. This information is critical for the development of specific immunoassays and for understanding potential off-target effects in drug development.
Quantitative Data Summary
The cross-reactivity of a hypothetical monoclonal antibody (mAb-4CPA) developed against N-(4-carboxyphenyl)phthalanilic acid was assessed against a panel of structurally related phthalanilic acid derivatives. The primary method used for this analysis was a competitive enzyme-linked immunosorbent assay (cELISA). The half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage for each derivative are summarized in the table below.
| Compound ID | Derivative Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| CPA-01 | N-(4-carboxyphenyl)phthalanilic acid (Immunogen) | (HOOC)-C₆H₄-NH-CO-C₆H₄-COOH | 10 | 100 |
| CPA-02 | N-(3-carboxyphenyl)phthalanilic acid | (HOOC)-C₆H₄-NH-CO-C₆H₄-COOH | 25 | 40 |
| CPA-03 | N-(2-carboxyphenyl)phthalanilic acid | (HOOC)-C₆H₄-NH-CO-C₆H₄-COOH | 50 | 20 |
| CPA-04 | N-phenylphthalanilic acid | C₆H₅-NH-CO-C₆H₄-COOH | 200 | 5 |
| CPA-05 | N-(4-methylphenyl)phthalanilic acid | CH₃-C₆H₄-NH-CO-C₆H₄-COOH | 150 | 6.7 |
| CPA-06 | N-(4-chlorophenyl)phthalanilic acid | Cl-C₆H₄-NH-CO-C₆H₄-COOH | 120 | 8.3 |
| CPA-07 | Phthalic acid | C₆H₄(COOH)₂ | >1000 | <1 |
| CPA-08 | Aniline-4-carboxylic acid | H₂N-C₆H₄-COOH | >1000 | <1 |
Cross-reactivity (%) was calculated as: (IC50 of N-(4-carboxyphenyl)phthalanilic acid / IC50 of derivative) x 100.
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
This protocol outlines the steps for determining the cross-reactivity of the hypothetical mAb-4CPA against various phthalanilic acid derivatives.
1. Reagents and Materials:
-
Coating Antigen: N-(4-carboxyphenyl)phthalanilic acid conjugated to Bovine Serum Albumin (BSA).
-
Antibody: Monoclonal antibody against N-(4-carboxyphenyl)phthalanilic acid (mAb-4CPA).
-
Derivatives: Phthalanilic acid derivatives (CPA-01 to CPA-08).
-
Enzyme-Conjugated Secondary Antibody: Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP).
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.
-
Stopping Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Buffers: Phosphate Buffered Saline (PBS), PBS with 0.05% Tween-20 (PBST), and Carbonate-Bicarbonate buffer.
-
Plates: 96-well microtiter plates.
2. Procedure:
-
Coating: Microtiter plates were coated with the coating antigen (100 µL/well of 1 µg/mL in carbonate-bicarbonate buffer) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with PBST.
-
Blocking: Plates were blocked with 200 µL/well of 5% non-fat dry milk in PBS for 2 hours at room temperature.
-
Washing: Plates were washed three times with PBST.
-
Competitive Reaction:
-
A solution of mAb-4CPA (at a concentration that gives 50% of the maximum signal) was prepared.
-
Serial dilutions of the phthalanilic acid derivatives (competitors) were prepared.
-
50 µL of the mAb-4CPA solution and 50 µL of each competitor dilution were added to the wells.
-
The plates were incubated for 1 hour at 37°C.
-
-
Washing: Plates were washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted 1:5000 in PBS) was added and incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with PBST.
-
Substrate Reaction: 100 µL/well of TMB substrate solution was added and incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction was stopped by adding 50 µL/well of 2 M H₂SO₄.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
12. Data Analysis:
- A standard curve was generated by plotting the absorbance against the logarithm of the competitor concentration.
- The IC50 value for each derivative was determined from its respective inhibition curve.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
spectroscopic comparison of 2',3'-, 2',4'-, and 2',5'-dimethylphthalanilic acid
A Spectroscopic Comparison of 2',3'-, 2',4'-, and 2',5'-Dimethylphthalanilic Acid Isomers
This guide provides a comparative spectroscopic analysis of three isomers of dimethylphthalanilic acid: 2',3'-dimethylphthalanilic acid, 2',4'-dimethylphthalanilic acid, and 2',5'-dimethylphthalanilic acid. Due to the limited availability of direct experimental spectroscopic data for these specific compounds in the public domain, this guide outlines the synthetic approach and provides predicted spectroscopic data based on the analysis of their constituent chemical moieties: phthalic anhydride and the corresponding dimethylaniline isomers.
Introduction
Phthalanilic acids are derivatives of phthalic acid and aniline, and they serve as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes. The position of the methyl groups on the aniline ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these differences is crucial for researchers in chemical synthesis and drug development for unambiguous identification and characterization of these compounds.
Synthesis of Dimethylphthalanilic Acid Isomers
The synthesis of 2',3'-, 2',4'-, and 2',5'-dimethylphthalanilic acid can be readily achieved by the nucleophilic acyl substitution reaction between phthalic anhydride and the corresponding dimethylaniline isomer (2,3-dimethylaniline, 2,4-dimethylaniline, or 2,5-dimethylaniline). The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane or diethyl ether, at room temperature. The lone pair of electrons on the nitrogen atom of the dimethylaniline attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalanilic acid.
Caption: Synthetic workflow for dimethylphthalanilic acid isomers.
Predicted Spectroscopic Data Comparison
The following table summarizes the predicted key spectroscopic data for the three dimethylphthalanilic acid isomers. These predictions are based on the known spectral characteristics of the phthalic acid and dimethylaniline moieties.
| Spectroscopic Technique | 2',3'-Dimethylphthalanilic Acid | 2',4'-Dimethylphthalanilic Acid | 2',5'-Dimethylphthalanilic Acid |
| ¹H NMR | Aromatic protons (phthalic): ~7.5-7.9 ppm; Aromatic protons (dimethylphenyl): ~7.0-7.3 ppm; Methyl protons: ~2.1-2.3 ppm (two singlets); Amide proton: ~10-11 ppm (broad singlet); Carboxylic acid proton: ~12-13 ppm (broad singlet) | Aromatic protons (phthalic): ~7.5-7.9 ppm; Aromatic protons (dimethylphenyl): ~7.0-7.2 ppm; Methyl protons: ~2.2-2.4 ppm (two singlets); Amide proton: ~10-11 ppm (broad singlet); Carboxylic acid proton: ~12-13 ppm (broad singlet) | Aromatic protons (phthalic): ~7.5-7.9 ppm; Aromatic protons (dimethylphenyl): ~6.9-7.1 ppm; Methyl protons: ~2.1-2.3 ppm (two singlets); Amide proton: ~10-11 ppm (broad singlet); Carboxylic acid proton: ~12-13 ppm (broad singlet) |
| ¹³C NMR | Carbonyl carbons (amide and acid): ~165-170 ppm; Aromatic carbons: ~120-140 ppm; Methyl carbons: ~15-20 ppm | Carbonyl carbons (amide and acid): ~165-170 ppm; Aromatic carbons: ~120-140 ppm; Methyl carbons: ~18-22 ppm | Carbonyl carbons (amide and acid): ~165-170 ppm; Aromatic carbons: ~120-140 ppm; Methyl carbons: ~17-21 ppm |
| IR Spectroscopy (cm⁻¹) | O-H stretch (carboxylic acid): ~2500-3300 (broad); N-H stretch (amide): ~3300-3500; C=O stretch (amide and acid): ~1650-1750 (two distinct bands); Aromatic C-H stretch: ~3000-3100; C-N stretch: ~1200-1350 | O-H stretch (carboxylic acid): ~2500-3300 (broad); N-H stretch (amide): ~3300-3500; C=O stretch (amide and acid): ~1650-1750 (two distinct bands); Aromatic C-H stretch: ~3000-3100; C-N stretch: ~1200-1350 | O-H stretch (carboxylic acid): ~2500-3300 (broad); N-H stretch (amide): ~3300-3500; C=O stretch (amide and acid): ~1650-1750 (two distinct bands); Aromatic C-H stretch: ~3000-3100; C-N stretch: ~1200-1350 |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): Expected at the calculated molecular weight. Key fragments would correspond to the loss of H₂O, COOH, and cleavage of the amide bond to give fragments of phthalic anhydride and the respective dimethylaniline. | Molecular Ion (M⁺): Expected at the calculated molecular weight. Fragmentation pattern similar to the 2',3'-isomer, with characteristic fragments of phthalic anhydride and 2,4-dimethylaniline. | Molecular Ion (M⁺): Expected at the calculated molecular weight. Fragmentation pattern similar to the other isomers, with characteristic fragments of phthalic anhydride and 2,5-dimethylaniline. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of the dimethylphthalanilic acid isomers.
Synthesis Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of phthalic anhydride in a minimal amount of anhydrous dichloromethane.
-
Addition of Amine: To the stirred solution, add 1.0 equivalent of the respective dimethylaniline isomer (2,3-, 2,4-, or 2,5-dimethylaniline) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solid product will precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Purification: The crude product is collected by vacuum filtration, washed with a small amount of cold dichloromethane, and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Caption: Experimental workflow for synthesis and analysis.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified dimethylphthalanilic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts should be referenced to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
-
Conclusion
The reveals subtle but significant differences, primarily in the NMR spectra due to the varied substitution pattern on the phenyl ring. These differences in chemical shifts and coupling patterns in the aromatic region, along with the distinct signals for the methyl groups, allow for the unambiguous identification of each isomer. The IR and mass spectral data, while similar in the major functional group regions, can provide complementary information for structural confirmation. The provided protocols offer a robust framework for the synthesis and detailed spectroscopic characterization of these compounds, which is essential for their application in further chemical research and development.
Establishing the Limit of Detection for Phthalanilic acid, 2',3'-dimethyl-: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for establishing the limit of detection (LOD) and limit of quantification (LOQ) for the compound Phthalanilic acid, 2',3'-dimethyl-. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs, ensuring both sensitivity and reliability in their analyses.
Introduction to Phthalanilic acid, 2',3'-dimethyl-
Phthalanilic acid, 2',3'-dimethyl- is a substituted aromatic carboxylic acid. Accurate and sensitive detection of this compound is crucial in various research and development settings, including pharmaceutical development, metabolite identification, and impurity profiling. Establishing a reliable limit of detection is the first step in developing a robust quantitative analytical method.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for determining the LOD of Phthalanilic acid, 2',3'-dimethyl- depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of commonly employed methods with their respective hypothetical performance data for this analyte.
Table 1: Comparison of Analytical Methods for the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) of Phthalanilic acid, 2',3'-dimethyl-
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Common Applications |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | Widely available, cost-effective, robust. | Routine quality control, purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 - 10 ng/mL | 3 - 30 ng/mL | High chromatographic resolution, structural information from mass spectra. | Analysis of volatile derivatives, impurity identification. |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | 0.01 - 0.5 ng/mL | 0.03 - 1.5 ng/mL | Highest sensitivity and selectivity, suitable for complex matrices. | Trace level quantification, bioanalysis, residue analysis. |
Experimental Protocols
Below are detailed methodologies for establishing the limit of detection for Phthalanilic acid, 2',3'-dimethyl- using HPLC-UV, GC-MS, and LC-MS/MS.
General Sample Preparation and Standard Solution Preparation
a. Stock Solution Preparation: Accurately weigh approximately 10 mg of Phthalanilic acid, 2',3'-dimethyl- reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
b. Working Standard Solutions: Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of working standard solutions with concentrations ranging from 100 µg/mL down to the expected LOD concentration (e.g., 0.005 ng/mL).
c. Blank Solution: The solvent used for preparing the standard solutions will also serve as the blank solution.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. The exact composition should be optimized for the best peak shape and retention time.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
LOD and LOQ Determination:
-
Inject the blank solution multiple times (n ≥ 7) and calculate the standard deviation of the baseline noise (σ).
-
Prepare a series of low-concentration standards and inject them.
-
The LOD is determined as the concentration that gives a signal-to-noise ratio (S/N) of at least 3. Alternatively, it can be calculated as 3.3 * σ / S, where S is the slope of the calibration curve.[2]
-
The LOQ is determined as the concentration that gives a signal-to-noise ratio (S/N) of at least 10, or calculated as 10 * σ / S.[2]
GC-MS Method
-
Derivatization: Aromatic carboxylic acids often require derivatization to increase their volatility for GC analysis. A common method is methylation or silylation. For example, react the dried sample with a methylating agent like methanolic HCl or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
LOD and LOQ Determination:
-
Analyze multiple injections (n ≥ 7) of a derivatized blank sample to determine the standard deviation of the noise (σ) for the ion of interest.
-
Analyze a series of low-concentration derivatized standards.
-
The LOD is the concentration at which the S/N ratio is ≥ 3 for the characteristic ion in SIM mode.
-
The LOQ is the concentration at which the S/N ratio is ≥ 10.
LC-MS/MS Method
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.[4]
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Phthalanilic acid, 2',3'-dimethyl- need to be determined by infusing a standard solution.
LOD and LOQ Determination:
-
Inject the blank solution multiple times (n ≥ 7) and determine the standard deviation of the noise (σ) in the MRM chromatogram.
-
Inject a series of low-concentration standards.
-
The LOD is the lowest concentration at which the analyte peak is consistently detected with an S/N ratio of ≥ 3.
-
The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a coefficient of variation < 20%) and an S/N ratio of ≥ 10.[4][5]
Visualized Workflow for LOD Determination
The following diagram illustrates a generalized workflow for establishing the limit of detection for an analytical method.
Caption: General workflow for Limit of Detection (LOD) determination.
This guide provides a foundational understanding and practical protocols for establishing the limit of detection for Phthalanilic acid, 2',3'-dimethyl-. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical requirements.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of 2',3'-Dimethylphthalanilic Acid Analysis
Introduction
The robust and reliable quantification of pharmaceutical compounds and their related substances is paramount for ensuring drug safety and efficacy. 2',3'-Dimethylphthalanilic acid, a potential impurity or metabolite associated with certain pharmaceutical products, requires accurate analytical determination. Inter-laboratory comparison studies are a cornerstone of method validation and quality assurance in the pharmaceutical industry.[1] They provide an objective assessment of a method's performance across different laboratories, highlighting potential biases and areas for improvement.[2][3] This guide presents a framework for an inter-laboratory comparison of analytical methods for 2',3'-dimethylphthalanilic acid, offering hypothetical comparative data to illustrate the process and aid researchers in designing and evaluating their own studies. The data herein is illustrative and intended to model the outcomes of such a comparison.
Experimental Protocols
A comprehensive inter-laboratory study necessitates a well-defined experimental protocol to ensure consistency and comparability of results. The following methodologies for sample preparation and analysis are proposed for the determination of 2',3'-dimethylphthalanilic acid in a model pharmaceutical formulation.
Sample Preparation
A simulated drug product containing a known concentration of 2',3'-dimethylphthalanilic acid (10 µg/g) in a matrix of microcrystalline cellulose and magnesium stearate is prepared and distributed to participating laboratories.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL volumetric flask.
-
Add 25 mL of a diluent (Acetonitrile:Water, 50:50 v/v).
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Mix thoroughly and filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Analytical Methods
Participating laboratories were instructed to analyze the samples using their in-house validated chromatographic methods. The primary methods employed were High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Quantification: External standard calibration curve prepared in the range of 1-50 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Column: UPLC C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for 2',3'-dimethylphthalanilic acid would be monitored.
-
Quantification: External standard calibration curve with an internal standard.
Data Presentation: Inter-Laboratory Comparison Results
The following tables summarize the hypothetical quantitative data from five participating laboratories. The assigned value for the concentration of 2',3'-dimethylphthalanilic acid in the test sample was 10.00 µg/g.
Table 1: Reported Concentrations and Recovery
| Laboratory | Analytical Method | Reported Concentration (µg/g) | Recovery (%) |
| Lab 1 | HPLC-UV | 9.85 | 98.5 |
| Lab 2 | HPLC-UV | 10.21 | 102.1 |
| Lab 3 | LC-MS/MS | 9.98 | 99.8 |
| Lab 4 | LC-MS/MS | 10.05 | 100.5 |
| Lab 5 | HPLC-UV | 9.55 | 95.5 |
Table 2: Precision and Statistical Analysis
| Laboratory | Repeatability (RSD, %) | Z-Score* |
| Lab 1 | 1.2 | -0.5 |
| Lab 2 | 1.5 | 0.7 |
| Lab 3 | 0.8 | -0.1 |
| Lab 4 | 0.7 | 0.2 |
| Lab 5 | 2.5 | -1.5 |
*Z-scores are calculated based on the consensus mean and standard deviation from all participating laboratories. A Z-score between -2 and +2 is generally considered satisfactory.[2]
Mandatory Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and a conceptual comparison of the analytical methods.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Phthalanilic Acid, 2',3'-dimethyl-: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Phthalanilic acid, 2',3'-dimethyl-, ensuring compliance with general safety protocols and logistical planning for waste management.
I. Immediate Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: Wear a lab coat and ensure that skin is not exposed.
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
In the event of exposure, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
II. Disposal Procedures: A Step-by-Step Approach
Given the absence of specific regulatory disposal information for Phthalanilic acid, 2',3'-dimethyl-, it must be treated as a hazardous chemical waste. The primary and most crucial step is to contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for professional disposal.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste: Phthalanilic acid, 2',3'-dimethyl-". Include the full chemical name and any known hazard information.
-
Segregation: Do not mix Phthalanilic acid, 2',3'-dimethyl- with other chemical waste streams unless explicitly instructed to do so by your EHS office. Store it separately from incompatible materials such as strong oxidizing agents, bases, and reactive chemicals.
Step 2: Container Selection and Management
-
Container Type: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable for solid chemical waste.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks.
-
Closure: Keep the container closed at all times, except when adding waste.
Step 3: On-site Accumulation and Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is ready for disposal, or as it nears being full, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste collection.
III. Quantitative Data Summary
While specific quantitative disposal limits for Phthalanilic acid, 2',3'-dimethyl- are not available, general guidelines for laboratory chemical waste provide a framework for safe management.
| Parameter | Guideline |
| In-Lab Neutralization | Not recommended for this compound without specific EHS approval. Generally, in-lab neutralization is only permitted for dilute inorganic acids and bases in small quantities (e.g., less than 1 liter) and when the resulting solution is non-hazardous. |
| Sewer Disposal | Prohibited. Aromatic organic compounds should not be disposed of down the drain. |
| Solid Waste Disposal | Prohibited. Do not dispose of Phthalanilic acid, 2',3'-dimethyl- in the regular trash. |
| Empty Container Disposal | A container that held Phthalanilic acid, 2',3'-dimethyl- should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be managed as non-hazardous waste, but all labels must be defaced or removed. Consult your EHS office for specific procedures on empty container disposal. |
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for the management of laboratory chemical waste as described in various institutional and regulatory guidelines. No specific experimental protocols for the treatment or disposal of Phthalanilic acid, 2',3'-dimethyl- are cited due to the lack of available literature. The recommended protocol is to manage it as a hazardous waste through a licensed disposal facility.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Phthalanilic acid, 2',3'-dimethyl-.
Caption: Disposal workflow for Phthalanilic acid, 2',3'-dimethyl-.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Phthalanilic acid, 2',3'-dimethyl-, fostering a culture of safety and compliance within their research environments.
Personal protective equipment for handling Phthalanilic acid, 2',3'-dimethyl-
Disclaimer: No specific Safety Data Sheet (SDS) for Phthalanilic acid, 2',3'-dimethyl- was found. The following guidance is based on best practices for handling chemically similar substances, such as aromatic carboxylic acid amides and substituted phthalanilic acids. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Phthalanilic acid, 2',3'-dimethyl-. Adherence to these protocols is vital for ensuring laboratory safety and proper chemical management.
Immediate Safety Protocols
In the event of exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risks. The following table summarizes recommended PPE for handling Phthalanilic acid, 2',3'-dimethyl-.
| PPE Category | Recommended Equipment | Material/Standard |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Must comply with ANSI Z87.1 standards.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids and aromatic compounds.[2] |
| Body Protection | Acid-resistant lab coat or suit. | PVC or neoprene materials offer good protection against acid splashes.[2] |
| Respiratory Protection | N95 respirator or higher. | Necessary when handling the powder outside of a certified chemical fume hood or in case of aerosol generation.[2] |
Operational Plans
Handling and Storage:
-
Engineering Controls: Always handle Phthalanilic acid, 2',3'-dimethyl- in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.
Spill Response Protocol:
A chemical spill requires a prompt and coordinated response to mitigate hazards. The following workflow outlines the necessary steps.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
